4-(1H-Pyrazol-3-yl)piperidine
Description
Properties
IUPAC Name |
4-(1H-pyrazol-5-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h3,6-7,9H,1-2,4-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKYIGWJVZIPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611286 | |
| Record name | 4-(1H-Pyrazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278798-08-6 | |
| Record name | 4-(1H-Pyrazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-5-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-(1H-Pyrazol-3-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 4-(1H-pyrazol-3-yl)piperidine. The information presented herein is essential for the structural verification, purity assessment, and further development of this compound in medicinal chemistry and drug discovery.
Introduction
This compound is a bifunctional heterocyclic molecule of significant interest in medicinal chemistry due to the presence of both a piperidine and a pyrazole ring system. These motifs are prevalent in a wide range of biologically active compounds. Accurate and comprehensive structural characterization is the foundation of any chemical research and development program. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide presents the expected ¹H and ¹³C NMR spectral data for this compound, along with detailed experimental protocols for data acquisition.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally similar compounds reported in the chemical literature. The numbering scheme used for the assignments is shown in Figure 1.
Figure 1. Chemical structure and atom numbering of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1' | ~11-13 (broad s) | br s | - |
| H4' | ~6.2 | d | ~2.0 |
| H5' | ~7.5 | d | ~2.0 |
| H4 | ~2.8-3.0 | m | - |
| H2ax, H6ax | ~2.6-2.8 | dt | J ≈ 12.0, 3.0 |
| H2eq, H6eq | ~3.1-3.3 | m | - |
| H3ax, H5ax | ~1.6-1.8 | qd | J ≈ 12.0, 4.0 |
| H3eq, H5eq | ~1.9-2.1 | m | - |
| NH (piperidine) | ~1.5-2.5 (broad s) | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3' | ~150-155 |
| C4' | ~102-106 |
| C5' | ~130-135 |
| C4 | ~35-40 |
| C2, C6 | ~45-50 |
| C3, C5 | ~30-35 |
Experimental Protocols
The following is a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).
-
Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.
-
If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
2. NMR Data Acquisition
-
The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: At least 2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: At least 1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to determine the chemical shifts of all signals in both ¹H and ¹³C NMR spectra.
Logical Workflow for NMR Characterization
The following diagram illustrates the logical workflow for the structural characterization of this compound using NMR spectroscopy.
Caption: Workflow for the NMR characterization of this compound.
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR characterization of this compound. The tabulated predicted spectral data, in conjunction with the detailed experimental protocols, will serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the unambiguous identification and quality control of this important heterocyclic scaffold. The provided workflow diagram offers a clear and logical approach to the structural elucidation process using NMR spectroscopy.
A Methodological Guide to the Crystal Structure Analysis of Pyrazole-Piperidine Scaffolds: A Focus on 4-(1H-Pyrazol-3-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole-piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design and for elucidating structure-activity relationships (SAR). Single-crystal X-ray diffraction is the most definitive method for determining these structures. This technical guide provides a comprehensive overview of the experimental and computational workflow for the crystal structure analysis of pyrazole-piperidine derivatives, using 4-(1H-Pyrazol-3-yl)piperidine as a focal point. While a specific crystal structure for this compound is not publicly available at the time of this writing, this guide will utilize data from closely related structures to illustrate the principles and data presentation.
Introduction
The fusion of pyrazole and piperidine rings in a single molecule creates a versatile scaffold with significant potential in drug discovery. Piperidine moieties are common in pharmaceuticals, often improving pharmacokinetic properties, while pyrazole rings are known for their diverse biological activities, including as inhibitors of kinases and other enzymes.[1][2] The relative orientation of these two rings, as well as the substitution patterns, can have a profound impact on a molecule's ability to interact with its biological target.
X-ray crystallography provides precise information about molecular geometry, conformation, and intermolecular interactions in the solid state.[3][4] This information is invaluable for:
-
Validating molecular design: Confirming that a synthesized molecule has the intended three-dimensional shape.
-
Understanding binding modes: Providing a basis for computational docking studies and for interpreting SAR data.
-
Identifying key intermolecular interactions: Revealing how molecules pack in a crystal lattice, which can provide insights into potential crystal engineering strategies and an understanding of solid-state properties.
This guide will walk through the essential steps of a single-crystal X-ray diffraction study, from crystal growth to the final analysis of the crystal structure.
Experimental Protocols
The overall workflow for crystal structure determination can be broken down into several key stages, as illustrated in the diagram below.[5][6]
Synthesis and Purification
The first step is the chemical synthesis of this compound. A variety of synthetic routes to pyrazolyl-piperidine derivatives have been reported in the literature.[7] Following synthesis, the compound must be purified to a high degree, as impurities can inhibit crystallization. Common purification techniques include recrystallization, column chromatography, and sublimation.
Crystallization
The growth of high-quality single crystals is often the most challenging step in the process.[6][8] A suitable crystal for X-ray diffraction should be of sufficient size (typically 0.1-0.5 mm in all dimensions) and have a well-ordered internal structure.[4][5] Common crystallization techniques for small molecules include:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.
Data Collection
A single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.[5] Modern diffractometers typically use a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) X-ray source. The crystal is rotated in the X-ray beam, and the diffracted X-rays are detected by an area detector. The intensity and position of the diffraction spots are recorded. For air- or moisture-sensitive crystals, data collection is often performed at low temperatures (e.g., 100 K) using a cryostream.
Structure Solution and Refinement
The collected diffraction data is used to determine the arrangement of atoms in the crystal. This process involves two main steps:
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is typically achieved using "direct methods," which are computational techniques that use statistical relationships between the intensities of the diffracted beams to determine the phases of the X-ray waves.
-
Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model. During refinement, the positions of the atoms, their thermal displacement parameters, and other parameters are adjusted.
Specialized software packages such as SHELX, Olex2, or CRYSTALS are used for structure solution and refinement.
Data Presentation: Crystallographic Data for a Representative Pyrazole-Piperidine Derivative
As a specific example is not available for the title compound, the following tables present hypothetical but realistic crystallographic data for a representative pyrazole-piperidine derivative. This data is what would be expected in a publication or a crystallographic information file (CIF).
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C8 H13 N3 |
| Formula weight | 151.21 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.123(4) Å, α = 90° |
| b = 10.456(5) Å, β = 105.21(3)° | |
| c = 9.876(5) Å, γ = 90° | |
| Volume | 809.1(7) ų |
| Z | 4 |
| Density (calculated) | 1.240 Mg/m³ |
| Absorption coefficient | 0.082 mm⁻¹ |
| F(000) | 328 |
| Crystal size | 0.30 x 0.25 x 0.20 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Index ranges | -10<=h<=10, -13<=k<=13, -12<=l<=12 |
| Reflections collected | 7890 |
| Independent reflections | 1850 [R(int) = 0.021] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1850 / 0 / 100 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole | 0.35 and -0.21 e.Å⁻³ |
Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| N1-C5 | 1.345(2) | C5-N1-N2 | 110.5(1) |
| N1-N2 | 1.372(2) | N1-N2-C3 | 105.8(1) |
| N2-C3 | 1.351(2) | N2-C3-C4 | 111.2(1) |
| C3-C4 | 1.380(2) | C3-C4-C5 | 106.3(1) |
| C4-C5 | 1.391(2) | C4-C5-N1 | 106.2(1) |
| C3-C6 | 1.489(2) | N2-C3-C6 | 128.1(1) |
| C6-N3 | 1.468(2) | C4-C3-C6 | 120.7(1) |
| C6-C7 | 1.525(2) | C3-C6-N3 | 110.9(1) |
| C7-C8 | 1.531(2) | C3-C6-C7 | 112.3(1) |
| C8-N3 | 1.471(2) | C7-C8-N3 | 109.8(1) |
Structural Analysis and Discussion
The crystal structure would reveal the precise conformation of the molecule. Key features to analyze would include:
-
Piperidine Ring Conformation: The piperidine ring would likely adopt a chair conformation, which is its most stable form.
-
Relative Orientation of the Rings: The dihedral angle between the pyrazole and piperidine rings would be a critical parameter, as it defines the overall shape of the molecule.
-
Intermolecular Interactions: In the crystal lattice, molecules are held together by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. For this compound, hydrogen bonds involving the pyrazole N-H and the piperidine N-H are expected to play a significant role in the crystal packing.
Biological Relevance and Signaling Pathways
While the specific biological activity of this compound is not detailed in the provided search results, related compounds are known to act as inhibitors of various enzymes, such as cyclin-dependent kinases (CDKs).[1] The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking cell cycle progression.
Conclusion
Single-crystal X-ray diffraction is an indispensable tool in modern drug discovery and materials science. This guide has outlined the key experimental and computational steps involved in the crystal structure analysis of pyrazole-piperidine scaffolds. While a specific crystal structure for this compound is not currently in the public domain, the methodologies and data presentation formats described herein are broadly applicable to this important class of molecules. The detailed structural insights gained from such studies are critical for advancing the design of new therapeutic agents.
References
- 1. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rigaku.com [rigaku.com]
- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-Pyrazol-3-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-(1H-Pyrazol-3-yl)piperidine. Given the limited availability of specific experimental data for this molecule in publicly accessible literature, this document focuses on established methodologies and computational predictions relevant to its characterization. The pyrazole and piperidine moieties are significant pharmacophores, and understanding their combined physicochemical profile is crucial for applications in medicinal chemistry and drug discovery.
Core Physicochemical Data
Direct experimental values for the key physicochemical properties of this compound are not extensively reported. The following table summarizes its basic molecular information and provides a framework for data that should be determined experimentally.
| Property | Value | Method |
| Molecular Formula | C₈H₁₃N₃ | - |
| Molecular Weight | 151.21 g/mol [1] | - |
| pKa | Not available | Experimental determination recommended |
| LogP (octanol/water) | Not available | Experimental determination recommended |
| Aqueous Solubility | Not available | Experimental determination recommended |
| Melting Point | Not available | Experimental determination recommended |
| Boiling Point | Not available | Experimental determination recommended |
Computational and In Silico Predictions
In modern drug discovery, in silico models are frequently used for the early-stage prediction of physicochemical properties, helping to prioritize compounds for synthesis and testing.[2][3] Various computational approaches, including quantitative structure-property relationships (QSPR), machine learning, and quantum mechanics (QM), can provide estimates for properties like pKa and logP.[2][4][5][6] For this compound, such predictive models would be the first step in characterization, followed by essential experimental validation.
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental protocols for determining the fundamental physicochemical properties of a novel compound such as this compound.
Determination of Acid Dissociation Constant (pKa)
The pKa value is critical as it dictates the ionization state of a molecule at a given pH, which influences its solubility, permeability, and target binding.[7] Potentiometric titration is a common and reliable method for pKa determination.[8][9]
Methodology: Potentiometric Titration
-
Preparation of the Analyte Solution : Accurately weigh a sample of this compound and dissolve it in deionized water or a suitable co-solvent to a known concentration (e.g., 0.01 M).[8] To maintain constant ionic strength, a background electrolyte such as 0.1 M KCl is added.[10]
-
Titration Setup : Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostated vessel (e.g., at 25 ± 0.5°C) and use a magnetic stirrer for continuous mixing.
-
Titration Process : Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. Add the titrant in small, precise increments.
-
Data Collection : Record the pH of the solution after each addition of titrant.
-
Data Analysis : Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. For multiprotic species, multiple inflection points and corresponding pKa values may be observed.
Determination of Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The shake-flask method is the traditional and most widely accepted technique for experimental LogP determination.[11]
Methodology: Shake-Flask Method
-
Solvent Preparation : Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
-
Sample Preparation : Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning : Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a separatory funnel or vial. The typical volume ratio is 1:1 or 2:1.
-
Equilibration : Shake the mixture for a sufficient period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.[12]
-
Phase Separation : Allow the mixture to stand undisturbed until the two phases are completely separated. Centrifugation can be used to accelerate this process.
-
Concentration Analysis : Carefully collect aliquots from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation : The LogP value is calculated using the formula: LogP = log₁₀ ([Concentration in octanol] / [Concentration in water])
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects drug dissolution and absorption.[13] The thermodynamic solubility, determined by the shake-flask method, is considered the gold standard.[13]
Methodology: Thermodynamic Shake-Flask Solubility Assay
-
Sample Preparation : Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Equilibration : Tightly seal the vial and agitate it in a temperature-controlled shaker or rotator for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[13]
-
Separation of Undissolved Solid : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification : Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
-
Data Reporting : The solubility is reported in units such as µg/mL or µM.
Determination of Melting Point (MP)
The melting point is a characteristic thermal property of a solid crystalline substance and is a crucial indicator of purity.[14] A sharp melting range typically signifies a pure compound, whereas a broad and depressed range suggests the presence of impurities. The capillary method is standard for melting point determination.[15][16]
Methodology: Capillary Method
-
Sample Preparation : Ensure the sample of this compound is finely powdered and thoroughly dried.[15]
-
Loading the Capillary Tube : Pack the powdered sample into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.[15][16]
-
Measurement : Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate.
-
Initial Rapid Heating : Perform a preliminary rapid heating (10-20°C/min) to determine an approximate melting range.
-
Accurate Determination : Allow the apparatus to cool. Using a new sample, heat rapidly to about 10-15°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[17]
-
Recording the Range : Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[17]
Determination of Boiling Point (BP)
The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. For small sample quantities, a micro boiling point determination method is suitable.[18]
Methodology: Micro Boiling Point Determination (Thiele Tube)
-
Setup : Place a small amount (a few drops) of liquid this compound into a small test tube (e.g., a fusion tube).
-
Capillary Inversion : Place a small capillary tube, sealed at one end, into the test tube with its open end downwards.
-
Assembly : Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating : Immerse the assembly in a Thiele tube containing a high-boiling liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner.[19]
-
Observation : As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.
-
Cooling and Measurement : Stop heating and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[19] Record the atmospheric pressure at the time of the measurement.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.
Caption: Workflow for Physicochemical Characterization.
References
- 1. CAS 278798-08-6 | this compound - Synblock [synblock.com]
- 2. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. routledge.com [routledge.com]
- 6. mrupp.info [mrupp.info]
- 7. 1-(1H-Pyrazol-3-ylcarbonyl)piperidine | C9H13N3O | CID 3300525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Oxazole, pyrazole and piperidine derivatives having an o-hydroxyaryl moiety with anticipated molluscicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. westlab.com [westlab.com]
- 15. thinksrs.com [thinksrs.com]
- 16. mt.com [mt.com]
- 17. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 18. chemconnections.org [chemconnections.org]
- 19. vijaynazare.weebly.com [vijaynazare.weebly.com]
Tautomerism in 4-(1H-Pyrazol-3-yl)piperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomerism of 4-(1H-Pyrazol-3-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The guide delves into the principles of annular prototropic tautomerism inherent to the pyrazole ring, the primary analytical techniques for its characterization, and the computational methods used for predicting tautomer stability. While direct quantitative data for the title compound is scarce in publicly available literature, this guide leverages data from closely related analogues, particularly N-Boc protected derivatives, to provide a robust framework for understanding its tautomeric behavior. Detailed experimental protocols for NMR spectroscopic analysis and computational modeling are provided to enable researchers to conduct their own investigations. This document is intended to be a valuable resource for scientists engaged in the design and development of novel therapeutics incorporating the this compound moiety.
Introduction to Pyrazole Tautomerism
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their existence as a mixture of tautomers due to the migration of a proton between the two nitrogen atoms.[1] This phenomenon, known as annular prototropic tautomerism, results in two distinct isomers, which can have different physicochemical and biological properties.[2] For an asymmetrically substituted pyrazole, such as this compound, this equilibrium is between the this compound and the 4-(1H-Pyrazol-5-yl)piperidine forms.
The position of this equilibrium can be influenced by a variety of factors, including the electronic nature of the substituents, the solvent, temperature, and concentration.[1][3] Understanding and controlling this tautomeric equilibrium is crucial in drug design, as the different tautomers may exhibit distinct binding affinities for their biological targets.
Tautomeric Forms of this compound
The annular prototropic tautomerism of this compound results in a dynamic equilibrium between two tautomeric forms:
-
Tautomer A: this compound
-
Tautomer B: 4-(1H-Pyrazol-5-yl)piperidine
The interconversion between these two forms is typically rapid on the NMR timescale at room temperature, leading to averaged signals in the NMR spectrum.
Caption: Annular prototropic tautomerism of this compound.
Spectroscopic Analysis of Tautomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying the tautomerism of pyrazoles.[1] By analyzing the chemical shifts and signal multiplicities of ¹H, ¹³C, and ¹⁵N nuclei, it is possible to gain insight into the tautomeric equilibrium.
Evidence from a Closely Related Analogue
Expected NMR Signatures
Based on the data from the N-Boc protected analogue and general principles of pyrazole chemistry, the following NMR characteristics can be expected for the tautomers of this compound. For unambiguous assignment, comparison with N-methylated derivatives, which "lock" the tautomeric form, is highly recommended.[5]
Table 1: Predicted ¹³C and ¹⁵N NMR Chemical Shifts (ppm) for the Tautomers of this compound based on N-Boc-protected Analogues[4][6]
| Atom | Tautomer A (3-substituted) | Tautomer B (5-substituted) |
| ¹³C NMR | ||
| Pyrazole C3 | ~159.0 | ~142.8 |
| Pyrazole C4 | ~112.8 | ~111.7 |
| Pyrazole C5 | ~131.2 | ~149.8 |
| Piperidine C2, C6 | ~44.0 | ~44.1 |
| Piperidine C3, C5 | ~31.0 | ~28.6 |
| Piperidine C4 | ~35.0 | ~35.1 |
| ¹⁵N NMR | ||
| Pyrazole N1 | ~ -165.7 | ~ -160.3 |
| Pyrazole N2 | ~ -81.5 | ~ -76.0 |
Note: Chemical shifts are approximate and will be influenced by solvent and other experimental conditions.
Experimental Protocols
Low-Temperature NMR Spectroscopy for Tautomer Ratio Determination
To resolve the individual signals of the two tautomers and determine their equilibrium ratio, low-temperature NMR experiments are necessary to slow down the rate of proton exchange.[7]
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, THF-d₈, or a mixture of CD₂Cl₂/CHFCl₂). The concentration should be optimized to avoid precipitation at low temperatures.
-
NMR Spectrometer Setup: Use a high-field NMR spectrometer equipped with a variable temperature unit.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature to observe the averaged signals.
-
Gradually lower the temperature of the sample in the NMR probe, acquiring spectra at regular intervals (e.g., every 10 K).
-
Monitor the signals of the pyrazole ring protons and the piperidine protons attached to the carbon adjacent to the pyrazole ring.
-
Continue to lower the temperature until the signals for the two tautomers are well-resolved (the coalescence temperature will depend on the energy barrier of the interconversion).
-
Once the signals are resolved, carefully integrate the corresponding peaks for each tautomer.
-
-
Data Analysis: The ratio of the integrals of the well-resolved signals directly corresponds to the molar ratio of the two tautomers at that specific temperature. The equilibrium constant (Keq) can be calculated as the ratio of the concentrations of the two tautomers.
Caption: Workflow for low-temperature NMR analysis of tautomerism.
Synthesis of N-Methylated Derivatives for Signal Assignment
To definitively assign the NMR signals to each tautomer, the synthesis of the N1-methyl and N2-methyl derivatives is highly recommended. These "fixed" isomers serve as reference compounds.
General Alkylation Protocol:
-
Deprotonation: Dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF). Add a slight excess of a strong base (e.g., NaH) at 0 °C to deprotonate the pyrazole ring.
-
Alkylation: Add a methylating agent (e.g., methyl iodide) to the reaction mixture and allow it to stir at room temperature until the reaction is complete (monitored by TLC).
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the resulting mixture of N1 and N2-methylated isomers by column chromatography to isolate each regioisomer.
-
NMR Analysis: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra for each of the purified N-methylated derivatives. These spectra will provide the unambiguous chemical shifts for each tautomeric form.
Computational Analysis
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[8][9]
Methodology for Tautomer Energy Calculation
-
Structure Optimization:
-
Build the 3D structures of both tautomers of this compound.
-
Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1]
-
-
Frequency Calculation:
-
Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).
-
The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Solvation Effects:
-
To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[8] Perform the geometry optimization and frequency calculations within the specified solvent environment.
-
-
Energy Analysis:
-
Compare the calculated Gibbs free energies of the two tautomers in the gas phase and in solution to predict the predominant tautomer and the equilibrium constant.
-
Caption: Workflow for DFT calculation of tautomer energies.
Conclusion
The tautomerism of this compound is a critical aspect of its chemistry that can significantly impact its biological activity. While direct experimental data on the tautomer ratio of this specific molecule is limited, a comprehensive understanding can be achieved through the analysis of closely related compounds and the application of established analytical and computational techniques. Low-temperature NMR spectroscopy is the definitive method for the experimental determination of tautomer populations, and its accuracy is greatly enhanced by the synthesis of N-methylated reference compounds. DFT calculations provide a valuable predictive tool for assessing tautomer stability and can guide experimental design. This technical guide provides researchers with the foundational knowledge and practical protocols necessary to thoroughly investigate and understand the tautomeric behavior of this compound and related compounds in their drug discovery and development endeavors.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 8. The Effect of Solvent on Tautomerization of 4-bromo Substituted 1...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: 4-(1H-Pyrazol-5-yl)piperidine (CAS 278788-08-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-Pyrazol-5-yl)piperidine, identified by CAS number 278798-08-6, is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its structural motif, combining a pyrazole and a piperidine ring, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, potential therapeutic applications, and suppliers of this compound, with a focus on its role as a C-C chemokine receptor type 5 (CCR5) antagonist.
Chemical and Physical Properties
The fundamental properties of 4-(1H-Pyrazol-5-yl)piperidine are summarized in the table below. This data is crucial for its handling, characterization, and use in experimental settings.
| Property | Value |
| CAS Number | 278798-08-6 |
| IUPAC Name | 4-(1H-pyrazol-5-yl)piperidine |
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol |
| Synonyms | 4-(1H-Pyrazol-3-yl)piperidine, 4-(2H-Pyrazol-3-yl)piperidine |
Therapeutic Potential and Mechanism of Action
Research has primarily focused on the activity of 4-(1H-pyrazol-5-yl)piperidine and its derivatives as CCR5 receptor antagonists. The CCR5 receptor is a key co-receptor for the entry of R5-tropic Human Immunodeficiency Virus (HIV-1) into host cells. By blocking this receptor, these compounds can effectively inhibit viral entry, a critical step in the HIV life cycle.
Signaling Pathway of CCR5 Antagonism in HIV-1 Entry
The mechanism of action involves the binding of the antagonist to the CCR5 receptor on the surface of target immune cells, such as T-cells and macrophages. This binding event prevents the viral surface glycoprotein gp120 from interacting with CCR5, thereby blocking the conformational changes required for the fusion of the viral and cellular membranes.
Caption: HIV-1 entry pathway and its inhibition by a CCR5 antagonist.
Experimental Protocols
General Synthetic Workflow
The synthesis of 4-(1H-pyrazol-5-yl)piperidine likely involves a multi-step process, beginning with the formation of either the pyrazole or piperidine ring, followed by the coupling of the two heterocyclic systems.
Caption: Plausible synthetic routes for 4-(1H-Pyrazol-5-yl)piperidine.
Suppliers
4-(1H-Pyrazol-5-yl)piperidine is available from several chemical suppliers, primarily for research and development purposes. It is important to request a certificate of analysis to ensure the purity and identity of the compound.
| Supplier | Website |
| BLDpharm | --INVALID-LINK-- |
| Biosynth | --INVALID-LINK-- |
| Chemenu | --INVALID-LINK-- |
| Manchester Organics | --INVALID-LINK-- |
| Synblock | --INVALID-LINK-- |
Conclusion
4-(1H-Pyrazol-5-yl)piperidine is a valuable building block in drug discovery, particularly in the development of CCR5 antagonists for the treatment of HIV. Its chemical properties and the availability from various suppliers facilitate its use in further research. The exploration of its therapeutic potential in other areas, such as anticoagulation, warrants continued investigation. This guide provides a foundational understanding for researchers and drug development professionals working with this promising compound.
exploring the chemical reactivity of the pyrazole-piperidine scaffold
An In-depth Technical Guide to the Chemical Reactivity of the Pyrazole-Piperidine Scaffold
Introduction
The pyrazole-piperidine scaffold is a privileged heterocyclic framework in modern medicinal chemistry and drug discovery.[1][2] This structure, which combines the aromatic, electron-rich pyrazole ring with the saturated, conformationally flexible piperidine ring, offers a unique combination of physicochemical properties. Pyrazole moieties are known for their metabolic stability and ability to participate in hydrogen bonding, while the piperidine ring provides a three-dimensional architecture crucial for tuning solubility and optimizing interactions with biological targets.[2][3] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] This guide provides a comprehensive overview of the chemical reactivity, synthesis, and functionalization of the pyrazole-piperidine core, intended for researchers and professionals in drug development.
Core Chemical Reactivity
The reactivity of the pyrazole-piperidine scaffold is a composite of the individual characteristics of its constituent rings.
Pyrazole Ring Reactivity: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[7]
-
Electrophilic Substitution: The electron-donating effect of the "pyrrole-like" nitrogen (N1) and the electron-withdrawing effect of the "pyridine-like" nitrogen (N2) make the C4 position the most electron-rich and thus the primary site for electrophilic attack.[7][8]
-
N-Substitution: The N1 position can be readily deprotonated by a base, and the resulting nucleophile can react with various electrophiles, such as alkyl halides, for N-alkylation.[8]
-
Basicity: The N2 atom possesses a lone pair of electrons, rendering it basic and susceptible to reaction with electrophiles.[8]
-
Ring Opening: Under the influence of a strong base, deprotonation at the C3 position can lead to ring opening.[8]
Piperidine Ring Reactivity: The piperidine ring is a saturated heterocycle whose reactivity is centered on the nitrogen atom and the C-H bonds.
-
N-Functionalization: The nitrogen atom is basic and nucleophilic, readily participating in reactions like acylation, alkylation, and reductive amination.
-
C-H Functionalization: Direct functionalization of the piperidine ring's C-H bonds is a powerful strategy for introducing substituents. Site-selectivity can be achieved by carefully choosing catalysts and nitrogen-protecting groups. For instance, rhodium-catalyzed C-H insertions allow for functionalization at the C2, C3, or C4 positions.[9]
Key Synthetic Methodologies
The construction of the pyrazole-piperidine scaffold is typically achieved through multi-step synthetic sequences. A common and effective strategy involves the cyclocondensation of a hydrazine derivative with a piperidine-based β-dicarbonyl or an equivalent precursor.
Experimental Protocol: Synthesis of Piperidine-Fused Pyrazolone Core
This protocol is based on the cyclization reaction of a substituted piperidine dicarboxylate with a hydrazine component to form a fused pyrazolone scaffold.[10][11]
Step 1: Cyclization to form the Fused Scaffold
-
Reactants: A mixture of (Tetrahydro-2H-pyran-4-yl)hydrazine (1.7g, 11 mmol) and 1-tert-butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate (2.92g, 11 mmol) is prepared.[10]
-
Solvent and Catalyst: The reactants are dissolved in 50 mL of ethanol (EtOH), and triethylamine (4 mL, 50 mmol) is added as a base.[10]
-
Reaction Conditions: The mixture is stirred at 60°C for 6 hours.[10]
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with 100 mL of ethyl acetate (EtOAc) and washed with a brine solution. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified using column chromatography to yield tert-butyl 3-oxo-2-(tetrahydro-2H-pyran-4-yl)-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate.[10]
Step 2: Deprotection of the Piperidine Nitrogen
-
Reactant: The product from Step 1 (3.5 g, 10 mmol) is dissolved in 50 mL of dichloromethane (DCM).[10]
-
Reagent: Dioxane-HCl (25 mL) is added to the solution.[10]
-
Reaction Conditions: The mixture is stirred at room temperature for 30 minutes.[10]
-
Isolation: The solvent is evaporated to afford the HCl salt of 1-(terthydro-2H-pyran-4-yl)-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridine-3-one, which can be recrystallized from hot ethanol and used directly in the next step.[10]
Step 3: N-Functionalization (Carboxamide Formation)
-
Reactants: The HCl salt from Step 2 (11 mmol) is treated with an appropriate isocyanate (11 mmol) in 5 mL of DCM.[10]
-
Catalyst: Triethylamine (0.3 mL, 5 mmol) is added to the mixture.[10]
-
Reaction Conditions: The reaction is stirred at room temperature for 2 hours and monitored by Thin Layer Chromatography (TLC).[10]
-
Work-up and Purification: Upon completion, the mixture is diluted with 10 mL of DCM and washed with a brine solution. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by preparative chromatography to yield the final carboxamide derivatives with yields typically ranging from 85-90%.[10]
Below is a diagram illustrating this experimental workflow.
Caption: Synthetic workflow for piperidine-fused pyrazoles.
Quantitative Data and Spectroscopic Characterization
The characterization of pyrazole-piperidine derivatives relies heavily on spectroscopic methods and physical property measurements. Below are tables summarizing typical quantitative data for representative compounds.
Table 1: Physicochemical Properties of Synthesized Piperidine-Fused Pyrazole Derivatives [10]
| Compound ID | R-Group | Yield (%) | Melting Point (°C) |
| 6a | n-Propyl | 91 | 76.1 - 76.4 |
| 6b | Isopropyl | 93 | 70.1 - 70.5 |
| 6c | p-tolyl | 90 | 80.5 - 80.7 |
| 6d | p-chlorophenyl | 97 | 78.1 - 78.6 |
Table 2: Selected ¹H NMR Spectroscopic Data (400 MHz, MeOD-d₆, δ ppm) [10]
| Compound ID | Piperidine Protons (δ ppm) | Pyrazolone/Other Protons (δ ppm) | Aromatic Protons (δ ppm) |
| 6a | 1.93-2.10 (m, 4H), 2.54 (dd, 2H), 3.44-3.63 (m, 6H) | 0.91 (t, 3H), 1.71 (d, 2H), 2.17 (t, 2H) | - |
| 6c | 1.85-2.17 (m, 4H), 2.57 (ddd, 2H), 3.40-3.63 (m, 6H) | 2.31 (s, 3H) | 7.17 (d, 2H), 7.85 (d, 2H) |
| 6d | 1.85-2.17 (m, 4H), 2.56 (ddd, 2H), 3.41-3.63 (m, 6H) | - | 7.54 (dd, 2H), 7.73 (dd, 2H) |
Table 3: Mass Spectrometry Data [10]
| Compound ID | Formula | Calculated [M+H]⁺ | Observed m/z (%) |
| 6a | C₁₈H₂₈N₄O₃ | 348.44 | 349.4 |
| 6b | C₁₈H₂₈N₄O₃ | 348.44 | 349.4 |
| 6c | C₂₁H₂₆N₄O₃ | 395.45 | 396.6 |
| 6d | C₂₀H₂₃ClN₄O₃ | 402.87 | 403.6 |
Role in Modulating Biological Pathways: HIV Entry Inhibition
The pyrazole-piperidine scaffold has been successfully employed to develop potent inhibitors of critical biological pathways, particularly in virology. Certain derivatives function as dual antagonists of the CCR5 and CXCR4 chemokine receptors, which are essential co-receptors for HIV-1 entry into host T-cells.[12] By blocking these receptors, the compounds prevent the virus from fusing with the cell membrane, thereby inhibiting infection.[12][13]
The diagram below illustrates this mechanism of action.
Caption: Inhibition of HIV-1 entry via CCR5/CXCR4 antagonism.
Conclusion
The pyrazole-piperidine scaffold represents a highly versatile and valuable core in contemporary drug design. Its chemical reactivity allows for extensive functionalization at multiple positions on both the pyrazole and piperidine rings, enabling fine-tuning of steric and electronic properties. The synthetic routes are well-established, offering robust and high-yielding access to a diverse library of derivatives. The demonstrated ability of these compounds to potently modulate key biological pathways, such as viral entry, underscores their significance and potential for the development of novel therapeutics.[14][15] This guide provides a foundational understanding for researchers aiming to explore and exploit the rich chemical space of this important scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 6. academicstrive.com [academicstrive.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iajpr.com [iajpr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
Initial Biological Screening of 4-(1H-Pyrazol-3-yl)piperidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of 4-(1H-pyrazol-3-yl)piperidine derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to the versatile pharmacological activities exhibited by both the pyrazole and piperidine moieties. Pyrazole derivatives are known for a wide range of biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, with over 40 drugs containing this core approved by the FDA.[1][2] Similarly, piperidine rings are prevalent in numerous pharmaceuticals.[3] This document summarizes key quantitative biological data, details common experimental protocols, and visualizes relevant workflows and pathways to facilitate further research and development in this area.
Quantitative Biological Activity Data
The biological activities of various this compound and related pyrazole derivatives have been evaluated against a range of therapeutic targets. The following tables summarize the reported in vitro activities.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 136b | A549 (Lung) | - | 1.962 | [2] |
| HCT-116 (Colon) | - | 3.597 | [2] | |
| MCF-7 (Breast) | - | 1.764 | [2] | |
| HT-29 (Colon) | - | 4.496 | [2] | |
| 148a | A549 (Lung) | - | 5.34 | [2] |
| MCF-7 (Breast) | - | 4.71 | [2] | |
| 148b | A549 (Lung) | - | 6.48 | [2] |
| MCF-7 (Breast) | - | 5.33 | [2] | |
| 117b | MCF-7 (Breast) | GI50 | 15.6 | [2] |
| 235 | HCT-116 (Colon) | - | 0.58 | [4][5] |
| 236 | HCT-116 (Colon) | GI50 | 0.300 | [4][5] |
| MOLM-13 (AML) | GI50 | 0.104 | [4][5] | |
| MV4-11 (AML) | GI50 | 0.291 | [4][5] | |
| 239 | - | - | 0.0075 | [4] |
| 240 | Liver Cell Line | - | 3.43 µg/mL | [4] |
| 6c | SK-MEL-28 (Melanoma) | MTT | 3.46 | [6] |
| Compound 4 | Huh-7 (Liver) | - | 10.37-12.94 | [7] |
| Compound 5 | Huh-7 (Liver) | - | 10.37-12.94 | [7] |
| Compound 8 | Huh-7 (Liver) | - | 10.37-12.94 | [7] |
| Compound 9 | Huh-7 (Liver) | - | 10.37-12.94 | [7] |
Table 2: Enzyme Inhibitory Activity of Pyrazole and Piperidine Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| 4a | Factor Xa | In vitro inhibition | 13.4 | [8] |
| A5 | PI3Kδ | In vitro inhibition | 1.3 | [9] |
| A8 | PI3Kδ | In vitro inhibition | 0.7 | [9] |
| Idelalisib (Ref.) | PI3Kδ | In vitro inhibition | 1.2 | [9] |
| 8l | α-glucosidase | In vitro inhibition | 13,660 (13.66 µM) | [10] |
| Acarbose (Ref.) | α-glucosidase | In vitro inhibition | 720,180 (720.18 µM) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for common assays used in the initial screening of this compound derivatives.
General Synthesis of Pyrazole Derivatives
A common and established method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5]
Typical Procedure:
-
Dissolve the 1,3-diketone in a suitable solvent, such as ethanol.
-
Add the hydrazine derivative to the solution.
-
The reaction mixture is typically refluxed for several hours.
-
Progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, often by recrystallization or column chromatography, to yield the desired pyrazole derivative.[4]
A visual representation of a general synthesis workflow is provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[6]
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT-116, SK-MEL-28, A549) in 96-well plates and incubate to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a standard reference drug (e.g., Sunitinib).[6]
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is another common method to determine cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.
Protocol:
-
Human hepatoma cell lines (e.g., Huh-7) are treated with the synthesized compounds at various concentrations for different time intervals (e.g., 24h, 48h, 72h).[7]
-
A control group, typically treated with a known cytotoxic agent like Doxorubicin, is included for comparison.[7]
-
After incubation, the cell culture supernatant is collected.
-
The amount of LDH in the supernatant is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
The results are expressed as a percentage of cell death relative to control cells.[7]
Kinase Inhibition Assays (e.g., PI3Kδ)
The inhibitory activity of compounds against specific kinases is often determined using in vitro kinase assays.
Protocol for PI3Kδ Inhibition:
-
The assay is typically performed in a multi-well plate format.
-
The reaction mixture contains the PI3Kδ enzyme, the substrate (e.g., PIP2), and ATP.
-
The test compounds are added at various concentrations.
-
The reaction is initiated and allowed to proceed for a set time at a controlled temperature.
-
The amount of product (e.g., PIP3) is quantified, often using a detection method like ADP-Glo™ Kinase Assay.
-
The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[9]
The PI3K/AKT signaling pathway is a critical pathway in cell survival and proliferation, and its inhibition is a key target in cancer therapy.
As indicated by Western blot analysis, potent PI3Kδ inhibitors like compound A8 can attenuate the phosphorylation of AKT at the S473 position, thereby inhibiting downstream signaling.[9]
This guide provides a foundational understanding of the initial biological screening process for this compound derivatives. The presented data and protocols, drawn from various research efforts, highlight the therapeutic potential of this chemical scaffold and offer a starting point for further investigation and drug development.
References
- 1. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 4-(1H-Pyrazol-3-yl)piperidine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(1H-Pyrazol-3-yl)piperidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its unique three-dimensional structure, combining a basic piperidine ring with an aromatic pyrazole moiety, allows for diverse interactions with various biological targets. The piperidine nitrogen can be readily functionalized to modulate physicochemical properties and explore different binding pockets, while the pyrazole ring offers opportunities for hydrogen bonding and aromatic interactions. This combination has led to the discovery of potent and selective modulators of a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes. This document provides an overview of the applications of this scaffold, quantitative data for representative compounds, and detailed experimental protocols for their synthesis and biological evaluation.
Applications in Drug Discovery
The versatility of the this compound scaffold is demonstrated by its incorporation into a variety of clinical candidates and approved drugs targeting different disease areas:
-
Anti-HIV Therapy: As a key component of CCR5 receptor antagonists, this scaffold has been instrumental in the development of potent inhibitors of HIV-1 entry.
-
Oncology: It serves as a crucial intermediate in the synthesis of Crizotinib, a dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met/hepatocyte growth factor receptor (HGFR) kinase for the treatment of non-small-cell lung cancer. Furthermore, derivatives have shown potent inhibitory activity against other cancer-related kinases such as p21-activated kinase 4 (PAK4) and cyclin-dependent kinases (CDKs).
-
Inflammation and Pain: The scaffold is present in novel inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid palmitoylethanolamide (PEA).
Data Presentation: Biological Activities of this compound Derivatives
The following table summarizes the in vitro potencies of representative compounds incorporating the this compound scaffold against various biological targets.
| Compound Class | Target | Compound Example | IC50 / Ki | Reference |
| CCR5 Antagonist | CCR5 | Piperidine-4-carboxamide derivative | 0.59 nM (EC50, anti-HIV-1) | [1] |
| ALK/c-Met Inhibitor | ALK | Crizotinib | - | [2] |
| PAK4 Inhibitor | PAK4 | Compound 8d | 0.060 µM | [3] |
| PAK4 Inhibitor | PAK4 | Compound 9c | 0.068 µM | [3] |
| NAAA Inhibitor | NAAA | ARN19689 | 0.042 µM | [4][5][6] |
| CDK Inhibitor | CDK1 | AT7519 | 210 nM | [7] |
| CDK Inhibitor | CDK2 | AT7519 | 47 nM | [7] |
| CDK Inhibitor | CDK4 | AT7519 | 100 nM | [7] |
| CDK Inhibitor | CDK9 | AT7519 | <10 nM | [7] |
Mandatory Visualizations
Caption: CDK signaling pathway and inhibition by AT7519.
Caption: General workflow for synthesis and evaluation.
Caption: Scaffold's contribution to pharmacological activity.
Experimental Protocols
I. Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine (Key Intermediate for Crizotinib)[8]
This protocol outlines a three-step synthesis of a key intermediate for Crizotinib.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 4-chloropyridine hydrochloride in a suitable solvent, add pyrazole and a base (e.g., potassium carbonate).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(1H-pyrazol-1-yl)pyridine.
Step 2: Hydrogenation of the Pyridine Moiety
-
Dissolve 4-(1H-pyrazol-1-yl)pyridine in a suitable solvent (e.g., methanol) in a high-pressure reactor.
-
Add a hydrogenation catalyst (e.g., Rhodium on carbon).
-
Pressurize the reactor with hydrogen gas and heat the mixture.
-
Maintain the pressure and temperature for an extended period until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reactor, filter off the catalyst, and concentrate the filtrate to obtain 4-(1H-pyrazol-1-yl)piperidine.
Step 3: Iodination of the Pyrazole Ring
-
Dissolve 4-(1H-pyrazol-1-yl)piperidine in a suitable solvent (e.g., dichloromethane).
-
Add an iodinating agent (e.g., N-iodosuccinimide) portion-wise at room temperature.
-
Stir the reaction mixture for several hours until completion (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford 4-(4-iodo-1H-pyrazol-1-yl)piperidine.
II. In Vitro Kinase Assay: ALK Inhibition[2]
This protocol describes a general method for assessing the inhibitory activity of compounds against ALK kinase using a LanthaScreen™ Eu Kinase Binding Assay.
Materials:
-
Recombinant ALK kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Kinase Tracer
-
Kinase Buffer
-
Test compounds
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Prepare a mixture of ALK kinase and Eu-anti-tag antibody in kinase buffer and add it to the wells.
-
Incubate for a specified time at room temperature to allow for compound binding to the kinase.
-
Add the Kinase Tracer to initiate the binding reaction.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Calculate the emission ratio and determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
III. In Vitro Kinase Assay: CDK2 Inhibition[4]
This protocol outlines a general method for determining the inhibitory activity of compounds against CDK2/Cyclin A2 using the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant CDK2/Cyclin A2 enzyme
-
CDK substrate peptide
-
ATP
-
Kinase Buffer
-
Test compounds
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the CDK2/Cyclin A2 enzyme to the wells.
-
Prepare a mixture of the substrate peptide and ATP in kinase buffer and add it to the wells to initiate the kinase reaction.
-
Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
IV. Anti-HIV-1 Replication Assay[9]
This protocol describes a general method for evaluating the ability of CCR5 antagonists to inhibit HIV-1 replication in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Isolated PBMCs
-
PHA (phytohemagglutinin) and IL-2 (interleukin-2)
-
HIV-1 viral stock (R5-tropic)
-
Test compounds
-
Culture medium
-
p24 antigen ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Stimulate the PBMCs with PHA for 2-3 days, then culture in medium containing IL-2.
-
Prepare serial dilutions of the test compound in culture medium.
-
In a 96-well plate, add the stimulated PBMCs and the test compound dilutions.
-
Infect the cells with a known amount of R5-tropic HIV-1.
-
Incubate the plate at 37°C in a CO2 incubator for 7 days.
-
On day 7, collect the culture supernatant.
-
Measure the amount of p24 antigen in the supernatant using an ELISA kit.
-
Calculate the percentage of viral replication inhibition and determine the EC50 values.
V. N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Activity Assay[5]
This protocol describes a method for measuring NAAA activity using a radiolabeled substrate.
Materials:
-
NAAA enzyme source (e.g., recombinant NAAA or tissue homogenate)
-
[14C]palmitoylethanolamide (substrate)
-
Assay buffer (acidic pH)
-
Test compounds
-
Organic solvent for extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plate
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the assay buffer, test compound, and NAAA enzyme source.
-
Pre-incubate for a short period at 37°C.
-
Initiate the reaction by adding the [14C]palmitoylethanolamide substrate.
-
Incubate at 37°C for a defined time.
-
Stop the reaction by adding an organic solvent mixture.
-
Extract the lipid products (including the released [14C]palmitic acid).
-
Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate the substrate from the product.
-
Visualize and quantify the radioactive spots corresponding to the product using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.
-
Calculate the percentage of NAAA activity inhibition and determine the IC50 values.
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 4-(1H-Pyrazol-3-yl)piperidine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-(1H-pyrazol-3-yl)piperidine moiety is a critical pharmacophore in the design and synthesis of a variety of kinase inhibitors, most notably those targeting the Janus kinase (JAK) family. Its unique structural and electronic properties allow for key interactions within the ATP-binding site of these enzymes, leading to potent and selective inhibition. This document provides detailed application notes on its significance and comprehensive protocols for its use in the synthesis of kinase inhibitors, catering to researchers and professionals in drug discovery and development.
Application Notes: The Significance of this compound
The pyrazole ring of the this compound scaffold serves as a versatile hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. The piperidine ring provides a key point of attachment for introducing various side chains and functionalities, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final inhibitor. This bifunctional nature makes it a highly valued building block in medicinal chemistry.
Kinase inhibitors incorporating this scaffold have shown significant therapeutic potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as certain types of cancer.[1][2] The dysregulation of the JAK-STAT signaling pathway is a hallmark of these conditions, and inhibitors that modulate this pathway have emerged as a major class of therapeutics.[1][3]
Kinase Inhibition Data
The following table summarizes the inhibitory activity of representative kinase inhibitors whose synthesis can employ pyrazole-piperidine-like scaffolds.
| Compound | Target Kinase(s) | IC50 (nM) | Disease Indication |
| Tofacitinib | JAK1, JAK3 | 1, 2 | Rheumatoid Arthritis, Psoriatic Arthritis |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | Myelofibrosis, Polycythemia Vera |
| Baricitinib | JAK1, JAK2 | 5.9, 5.7 | Rheumatoid Arthritis |
| Fedratinib | JAK2, FLT3 | 3, 381 | Myelofibrosis |
| Peficitinib | Pan-JAK | 0.7-4.8 | Rheumatoid Arthritis |
| AT7519 | CDK2 | <10 | Cancer (in clinical trials) |
| FN-1501 Analog (8t) | FLT3, CDK2/4 | 0.089, 0.719/0.770 | Acute Myeloid Leukemia (preclinical) |
Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a central role in immunity, cell proliferation, differentiation, and apoptosis.[3][4] Dysregulation of this pathway is implicated in various autoimmune disorders and cancers.[1]
Experimental Protocols
The following protocols provide a representative synthesis of the this compound intermediate and its subsequent use in the synthesis of a Janus kinase inhibitor.
Protocol 1: Synthesis of this compound Intermediate
This protocol outlines a common method for the synthesis of the title intermediate.
Materials:
-
tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
-
Methylmagnesium bromide (MeMgBr) in THF
-
N,N-dimethylformamide dimethyl acetal
-
Hydrazine hydrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Synthesis of tert-butyl 4-acetylpiperidine-1-carboxylate:
-
Dissolve tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add MeMgBr solution and allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
-
Claisen Condensation:
-
To a solution of tert-butyl 4-acetylpiperidine-1-carboxylate, add N,N-dimethylformamide dimethyl acetal.
-
Heat the mixture at 100 °C for 4 hours.
-
Cool to room temperature and remove the excess reagent under reduced pressure to obtain the crude enaminone.
-
-
Pyrazole Ring Formation:
-
Dissolve the crude enaminone in ethanol.
-
Add hydrazine hydrate and reflux the mixture for 6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain tert-butyl this compound-1-carboxylate.
-
-
Deprotection:
-
Dissolve tert-butyl this compound-1-carboxylate in DCM.
-
Add TFA dropwise and stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Triturate the residue with diethyl ether to afford this compound as the TFA salt.
-
Protocol 2: Synthesis of a Tofacitinib Analog (JAK Inhibitor)
This protocol describes the coupling of the this compound intermediate with a pyrrolo[2,3-d]pyrimidine core, a key step in the synthesis of many JAK inhibitors.
References
- 1. JAK-STAT Signaling in Autoimmunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
Application of 4-(1H-Pyrazol-3-yl)piperidine in Developing CCR5 Antagonists for HIV
Application Notes
The 4-(1H-Pyrazol-3-yl)piperidine scaffold has emerged as a crucial pharmacophore in the development of potent C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV-1 infection. CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a prime target for antiretroviral therapy.[1][2] Small molecule antagonists that block the interaction between the viral envelope glycoprotein gp120 and CCR5 prevent the conformational changes necessary for membrane fusion, thus inhibiting a crucial step in the viral lifecycle.[2]
The development of CCR5 antagonists containing a 4-(pyrazolyl)piperidine side chain has led to compounds with excellent anti-HIV-1 activity in vitro.[1] Structure-activity relationship (SAR) studies have revealed that the placement of an unsubstituted nitrogen atom in the pyrazole ring, meta to the bond connected to the 4-position of the piperidine, is optimal for activity.[1] These compounds function as allosteric inhibitors, binding to a pocket on the CCR5 receptor distinct from the binding site of its natural chemokine ligands. This binding induces a conformational change in the receptor that prevents its recognition by the viral gp120.[3]
Mechanism of Action: CCR5-Mediated HIV-1 Entry and Inhibition
HIV-1 entry into a target T-cell is a sequential process. The viral surface glycoprotein gp120 first binds to the primary receptor, CD4, on the host cell surface.[2] This initial binding event triggers conformational changes in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.[2] The subsequent interaction with CCR5 initiates further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[2]
CCR5 antagonists bearing the this compound moiety physically occupy a binding pocket within the transmembrane helices of the CCR5 receptor. This allosteric modulation of the receptor's conformation prevents the gp120-CCR5 interaction, thereby halting the entry process.[3]
Data Presentation: Antiviral Activity of Pyrazolylpiperidine-based CCR5 Antagonists
The following table summarizes the in vitro anti-HIV-1 activity of representative compounds incorporating the this compound scaffold. The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication.
| Compound ID | Modification | Anti-HIV-1 Activity (IC50) | Viral Strain | Cell Line | Reference |
| Compound 1 | Pyrazole-piperidine core | Weak inhibition | CCR5- and CXCR4-utilizing strains | MAGI cells | [4] |
| Compound 3 | 4-pyridyl group on piperidine | 3.8 µM | CCR5-utilizing HIV-1 strain | MAGI cells | [4][5] |
| Compound 3 | 4-pyridyl group on piperidine | 0.8 µM | CXCR4-utilizing HIV-1 strain | MAGI cells | [4][5] |
| Compound 11f | 1-acetylpiperidin-4-yl group | 0.59 nM | CCR5-using HIV-1 | Human PBMCs | [6] |
Experimental Protocols
Synthesis of this compound based CCR5 Antagonists
A general synthetic route for the preparation of this compound derivatives has been described, often involving the construction of the pyrazole ring followed by its attachment to the piperidine core. The specific synthesis of a potent analog can be adapted from established methods.[1][6]
Materials:
-
Starting materials for pyrazole and piperidine synthesis
-
Appropriate solvents (e.g., DMF, DCM)
-
Coupling reagents (e.g., HATU, EDC)
-
Bases (e.g., DIPEA, K2CO3)
-
Purification materials (e.g., silica gel for chromatography)
Procedure:
-
Synthesis of the Pyrazole Moiety: Synthesize the desired substituted pyrazole ring through established heterocyclic chemistry techniques.
-
Synthesis of the Piperidine Core: Prepare the appropriately functionalized piperidine scaffold.
-
Coupling Reaction: Couple the pyrazole and piperidine moieties using a suitable coupling agent. For instance, a carboxylic acid-functionalized pyrazole can be coupled with an amino-piperidine.
-
Purification: Purify the final compound using column chromatography to achieve high purity.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR and mass spectrometry.
CCR5 Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the CCR5 receptor, providing an indication of its binding affinity (Ki).
Materials:
-
Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO cells)
-
Radiolabeled CCR5 ligand (e.g., [125I]MIP-1α)
-
Test compounds (this compound derivatives)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the CCR5-expressing cell membranes, the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60-90 minutes) to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
HIV-1 Entry Assay (Pseudovirus-based)
This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells in a single round of infection.[2][3] It utilizes pseudoviruses that are replication-defective and express the HIV-1 envelope glycoproteins.[3]
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR)[2]
-
HIV-1 pseudovirus (R5-tropic)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Maraviroc)
-
Culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.[2]
-
Compound Dilution: Prepare serial dilutions of the test compounds and the positive control in culture medium.[2]
-
Pre-incubation: Pre-incubate the pseudovirus with the serial dilutions of the compounds for 1 hour at 37°C.[3]
-
Infection: Remove the medium from the TZM-bl cells and add the virus-compound mixture.[3]
-
Incubation: Incubate the plates for 48 hours at 37°C.[3]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.[3]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the virus-only control and determine the IC50 value.[3]
Visualizations
Caption: HIV-1 entry pathway and the mechanism of a CCR5 antagonist.
Caption: General workflow for the development of CCR5 antagonists.
References
- 1. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 4-(1H-Pyrazol-3-yl)piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 4-(1H-pyrazol-3-yl)piperidine analogs, a scaffold of significant interest in medicinal chemistry. This document details the biological activities of these compounds against various targets, presents quantitative data in a structured format, and offers detailed experimental protocols for key biological assays.
Introduction
The this compound core is a privileged scaffold found in a variety of biologically active molecules. Its unique three-dimensional structure and hydrogen bonding capabilities allow for interactions with numerous biological targets, including kinases and G-protein coupled receptors. SAR studies on this class of compounds have led to the discovery of potent and selective inhibitors for targets such as c-Jun N-terminal kinases (JNKs), cyclin-dependent kinases (CDKs), and the C-C chemokine receptor type 5 (CCR5). This document serves as a guide for researchers working on the design, synthesis, and evaluation of novel analogs based on this versatile scaffold.
Data Presentation: SAR Summary Tables
The following tables summarize the structure-activity relationships of this compound analogs against key biological targets. The data has been compiled from various studies to facilitate easy comparison of the effects of different substitutions on biological activity.
Table 1: SAR of 4-(Pyrazol-3-yl)-pyridine Analogs as JNK3 Inhibitors
| Compound | R¹ (Pyrazole) | R² (Pyridine) | X | JNK3 IC₅₀ (μM) | p38 Inhibition |
| 1 | H | H | N | 0.63 | > 20 μM |
| 12 | H | H | CH | 0.160 | No detectable activity |
| 13 | H | Cl | CH | 0.080 | Not specified |
| 14 | Alkyl | Cl | CH | Slight decrease in potency | Not specified |
| 29 | Benzyl | Varied | CH | More potent than 18 (R¹=Me) | Not specified |
| 30 | Phenethyl | Varied | CH | Slight decrease in potency | Not specified |
| 31 | Morpholino-ethyl | Varied | CH | Less active | Not specified |
| 32-35 | Substituted aromatic rings | Varied | CH | Drop in potency | Not specified |
Data synthesized from a study on 4-(pyrazol-3-yl)-pyridines as JNK inhibitors.[1]
Table 2: SAR of N-(4-Piperidinyl)-4-(benzoylamino)-1H-pyrazole-3-carboxamide Analogs as CDK2 Inhibitors
| Compound | R (Benzoyl) | CDK2 Kᵢ (μM) | Antiproliferative GI₅₀ (μM) (A2780 cells) |
| 1 (Reference) | Phenylsulfonamide | Not specified | 0.018 |
| 14 | Unsubstituted Pyrazol-4-yl | 0.007 | ~0.504 |
| 15 | Fluoro-substituted Pyrazol-4-yl | 0.005 | 0.158 |
| 16/17 | N-Methyl Pyrazol-4-yl | Reduction in potency | Diminished activity |
| 18/19 | N-Acetamide Pyrazol-4-yl | Detrimental effect | Detrimental effect |
| 20/21 | C3-Methyl Pyrazol-4-yl | Significant decrease | Reduction in activity |
| 31/32 | N1-(2-Morpholinoethyl) Pyrazol-4-yl | Detrimental effect | Detrimental effect |
Data synthesized from a study on N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Note that the core is slightly different but provides relevant SAR insights for pyrazole-containing CDK2 inhibitors.[2]
Table 3: SAR of 4-(Pyrazolyl)piperidine Analogs as CCR5 Antagonists
| Modification | Observation |
| Heterocycle Connection | Replacement of flexible chains with pyrazole or isoxazole provided potent CCR5 antagonists.[3] |
| Nitrogen Placement | Optimal placement of an unsubstituted nitrogen atom in the pyrazole ring is meta to the bond connected to the 4-position of the piperidine.[3] |
| Aromatic Group | Truncation of a benzyl group to a phenyl group improved oral bioavailability but reduced activity.[3] |
Qualitative SAR summary based on a study of 4-(pyrazolyl)piperidine side chains as CCR5 antagonists.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in the SAR studies are provided below.
Protocol 1: General Synthesis of this compound Analogs
A common synthetic route to the this compound scaffold involves a multi-step process. The following is a generalized protocol:
-
Synthesis of a Piperidine-based β-Keto Ester: Start with a suitable piperidine-4-carboxylic acid derivative. Convert the carboxylic acid to the corresponding β-keto ester.
-
Formation of an Enaminone: React the β-keto ester with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the β-enamino diketone.
-
Pyrazole Ring Formation: Cyclocondensation of the enaminone with a substituted hydrazine (e.g., hydrazine hydrate, methylhydrazine) will yield the desired this compound core. The choice of hydrazine will determine the substituent on the pyrazole nitrogen.
-
N-Alkylation/Arylation of Piperidine: The piperidine nitrogen can be further functionalized through standard N-alkylation or N-arylation reactions to introduce diversity.
-
Modification of the Pyrazole Ring: Substituents on the pyrazole ring can be introduced either by using substituted hydrazines in the cyclization step or through post-modification of the pyrazole ring.
This is a generalized scheme; specific reaction conditions and purification methods need to be optimized for each analog.[4]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is applicable for measuring the inhibitory activity of compounds against kinases like JNK3 and CDK2 using an assay such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase (e.g., recombinant human JNK3 or CDK2/Cyclin A)
-
Kinase substrate (e.g., a specific peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of test compound dilution or DMSO (vehicle control).
-
2 µL of kinase solution.
-
2 µL of a mixture of the kinase substrate and ATP to initiate the reaction.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[3][5][6]
Protocol 3: CCR5 Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR5 receptor.
Materials:
-
Cell membranes prepared from cells expressing human CCR5.
-
Radioligand (e.g., [¹²⁵I]-MIP-1α or [³H]-Maraviroc).
-
Test compounds (serial dilutions).
-
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Unlabeled CCR5 ligand for determining non-specific binding.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes.
-
Radioligand at a concentration near its Kd.
-
Test compound at various concentrations.
-
For non-specific binding control wells, add a high concentration of an unlabeled CCR5 ligand.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percent inhibition of specific binding at each concentration of the test compound. Calculate the IC₅₀ value by fitting the data to a dose-response curve.[7][8]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. promega.com [promega.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(1H-Pyrazol-3-yl)piperidine as a Scaffold for Combinatorial Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of the 4-(1H-pyrazol-3-yl)piperidine scaffold in the combinatorial synthesis of compound libraries for drug discovery.
Introduction
The this compound scaffold is a versatile and valuable building block in medicinal chemistry. Its constituent pyrazole and piperidine rings are prevalent in a wide range of biologically active compounds and approved drugs. The scaffold offers multiple points for diversification, making it an ideal starting point for the construction of combinatorial libraries to explore chemical space and identify novel drug candidates. Libraries derived from this scaffold have shown activity against various biological targets, including kinases and G-protein coupled receptors.
Key Diversification Points
The this compound scaffold presents three primary points for chemical modification in a combinatorial library synthesis:
-
Piperidine Nitrogen (N1): Amenable to a wide range of reactions, including acylation, sulfonylation, alkylation, and arylation, allowing for the introduction of diverse substituents.
-
Pyrazole Nitrogen (N1' or N2'): The pyrazole ring can be functionalized, typically through alkylation or arylation, to explore the chemical space around this part of the scaffold.
-
Pyrazole C4' Position: This position can be modified, for instance, through halogenation, to introduce further diversity.
Applications in Drug Discovery
Libraries based on the this compound scaffold have been successfully employed in the discovery of inhibitors for several important drug targets.
Kinase Inhibitors
Derivatives of this scaffold have shown potent inhibitory activity against various kinases, which are crucial regulators of cell signaling and are frequently implicated in cancer and inflammatory diseases.
-
Cyclin-Dependent Kinases (CDKs): Compounds incorporating the this compound motif have been identified as potent inhibitors of CDKs, such as CDK2. These kinases are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[1]
-
c-Jun N-terminal Kinases (JNKs): Libraries based on a similar 4-(pyrazol-3-yl)-pyridine scaffold have yielded potent JNK inhibitors. JNKs are involved in stress signaling pathways and are therapeutic targets for neurodegenerative and inflammatory diseases.[2][3]
CCR5 Receptor Antagonists
The scaffold has been utilized to develop antagonists of the C-C chemokine receptor type 5 (CCR5). CCR5 is a coreceptor for HIV entry into host cells, and its antagonists are a class of antiretroviral drugs.
Data Presentation
The following tables summarize representative quantitative data for compounds derived from the this compound scaffold and related structures.
Table 1: Biological Activity of 4-(Pyrazol-3-yl)-pyridine based JNK Inhibitors
| Compound | R¹ | R² | X | Y | JNK3 IC₅₀ (nM) | p38 IC₅₀ (µM) |
| 1 | H | H | H | CH | 630 | >20 |
| 12 | H | H | H | N | 160 | >20 |
| 13 | H | H | Cl | N | 80 | >20 |
| 14 | Me | H | H | N | 250 | >20 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2011, 21(9), 2732-5.[2]
Table 2: Synthesis Yields for N-Acyl Pyrazole Derivatives
| Entry | R¹ | R² | R³ | Yield (%) |
| 1 | Ph | Me | Me | 95 |
| 2 | 4-NO₂-Ph | Me | Me | 98 |
| 3 | 4-Cl-Ph | Me | Me | 96 |
| 4 | Naphthyl | Me | Me | 92 |
Representative yields from eco-friendly synthesis methods. Data adapted from RSC Advances.
Signaling Pathways
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress stimuli and regulates cellular processes such as proliferation, apoptosis, and inflammation.[4][5][6]
Caption: JNK Signaling Pathway and Point of Inhibition.
CDK Signaling Pathway
Cyclin-dependent kinases (CDKs) are essential for the progression of the cell cycle. They form complexes with cyclins to phosphorylate target proteins, thereby driving the cell through its different phases.[7][8][9]
Caption: Simplified CDK/Rb Signaling Pathway for G1/S Transition.
Experimental Protocols
The following protocols describe a general approach for the solution-phase parallel synthesis of a combinatorial library based on the this compound scaffold.
General Experimental Workflow
Caption: General Workflow for Combinatorial Library Synthesis.
Protocol 1: N-Acylation of the Piperidine Ring
This protocol describes the parallel synthesis of an amide library by reacting the piperidine nitrogen with a diverse set of acyl chlorides.
Materials:
-
This compound
-
Library of diverse acyl chlorides (in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF))
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
96-well reaction block
Procedure:
-
Preparation of Scaffold Stock Solution: Prepare a stock solution of this compound in anhydrous DCM.
-
Dispensing Scaffold: To each well of the 96-well reaction block, add an equal volume of the scaffold stock solution.
-
Addition of Base: Add 2-3 equivalents of TEA or DIPEA to each well.
-
Addition of Acyl Chlorides: Add 1.1 equivalents of each unique acyl chloride from the library to individual wells.
-
Reaction: Seal the reaction block and shake at room temperature for 12-24 hours.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to each well.
-
Extract the organic layer. A liquid handling robot can be used for automated liquid-liquid extraction.
-
Pass the organic extracts through a solid-phase extraction (SPE) cartridge to remove excess reagents and byproducts.
-
-
Analysis: Analyze the purity and confirm the identity of the products in each well using LC-MS.
-
Library Plating: Transfer the final compounds to a new plate for biological screening.
Protocol 2: N-Arylation of the Piperidine Ring (Buchwald-Hartwig Amination)
This protocol outlines the synthesis of an N-aryl piperidine library.
Materials:
-
This compound
-
Library of diverse aryl halides (bromides or iodides)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP or Xantphos)
-
Base (e.g., Sodium tert-butoxide or Cesium carbonate)
-
Anhydrous toluene or dioxane
-
96-well reaction block with reflux capabilities
Procedure:
-
Reaction Setup: In an inert atmosphere (glovebox), add the palladium catalyst, ligand, and base to each well of the reaction block.
-
Dispensing Reagents: Add the this compound and the respective aryl halide to each well, followed by the anhydrous solvent.
-
Reaction: Seal the reaction block and heat to 80-110 °C with stirring for 12-24 hours.
-
Work-up:
-
Cool the reaction block to room temperature.
-
Dilute each reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Filter the contents of each well through a pad of celite to remove the catalyst.
-
Wash the filtrate with brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
-
Purification: Purify the products using parallel flash chromatography or preparative HPLC.
-
Analysis and Plating: Analyze the purified compounds by LC-MS and NMR, and prepare a plate for screening.
Structure-Activity Relationship (SAR) Logic
The generation of a combinatorial library allows for the systematic exploration of the structure-activity relationship.
Caption: Logical Flow for SAR Studies.
By systematically varying the substituents at R1, R2, and R3 and correlating the resulting biological activity, researchers can identify key structural features required for potency and selectivity, guiding further lead optimization efforts. For example, in the development of JNK inhibitors, it was found that substitution on the pyrazole nitrogen could modulate potency.[2]
Conclusion
The this compound scaffold is a highly tractable and promising starting point for the construction of diverse combinatorial libraries. The synthetic protocols outlined in this document provide a framework for the efficient generation of such libraries, enabling the rapid exploration of chemical space and the discovery of novel therapeutic agents. The amenability of this scaffold to various chemical transformations, coupled with its proven success in yielding potent bioactive molecules, underscores its importance in modern drug discovery.
References
- 1. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 9. CDK Family - Creative Biogene [creative-biogene.com]
experimental procedure for N-alkylation of 4-(1H-Pyrazol-3-yl)piperidine
An in-depth guide to the N-alkylation of 4-(1H-Pyrazol-3-yl)piperidine, a critical process for the synthesis of diverse bioactive molecules, is provided in these application notes. This document offers detailed experimental protocols, data presentation, and a visual workflow for researchers, scientists, and professionals in the field of drug development. The N-alkylation of this particular scaffold is of significant interest as it allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Introduction
The this compound moiety is a valuable building block in medicinal chemistry, combining the structural features of both a piperidine and a pyrazole ring. N-alkylation of the piperidine nitrogen is a common strategy to modulate the pharmacological properties of molecules containing this scaffold. The secondary amine of the piperidine ring is generally more nucleophilic than the nitrogen atoms of the pyrazole ring, making selective alkylation at the piperidine nitrogen feasible under controlled conditions.[1]
This document outlines two primary methodologies for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination. Direct alkylation is a straightforward approach involving the reaction of the piperidine with an electrophilic alkylating agent in the presence of a base.[2][3] Reductive amination offers an alternative route that can be advantageous for introducing a wider range of alkyl groups and can help to avoid the formation of quaternary ammonium salts, a potential side product in direct alkylation.[1][4][5]
Experimental Protocols
Method 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF or ACN to achieve a concentration of 0.1-0.5 M.
-
Add the base (e.g., K₂CO₃, 2.0 eq or NaH, 1.2 eq) portion-wise to the stirred solution. If using NaH, exercise caution as hydrogen gas is evolved.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70°C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water or saturated aqueous ammonium chloride solution (especially if NaH was used).
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Method 2: Reductive Amination
This protocol provides an alternative method for N-alkylation via reductive amination with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Dissolve the mixture in DCM or DCE.
-
If desired, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of a generic piperidine substrate under various conditions, which can be adapted for this compound.
| Entry | Alkylating Agent/Carbonyl | Base/Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 25 | 12 | 85 |
| 2 | Ethyl iodide | NaH | ACN | 50 | 6 | 78 |
| 3 | Benzaldehyde | NaBH(OAc)₃ | DCM | 25 | 16 | 92 |
| 4 | Acetone | NaBH₃CN | DCE/AcOH | 25 | 24 | 88 |
Experimental Workflow and Signaling Pathway Diagrams
The following diagram illustrates the general experimental workflow for the direct N-alkylation of this compound.
Caption: General workflow for direct N-alkylation.
The logical relationship for choosing between direct alkylation and reductive amination is presented below.
Caption: Decision tree for N-alkylation method selection.
References
Application Notes and Protocols for the Use of 4-(1H-Pyrazol-3-yl)piperidine in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the fragment 4-(1H-pyrazol-3-yl)piperidine in fragment-based drug design (FBDD). This document includes detailed experimental protocols for the synthesis of the fragment, its application in biophysical screening assays, and a summary of its known interactions with various biological targets.
Introduction to this compound in FBDD
The this compound scaffold is a valuable fragment in drug discovery due to its desirable physicochemical properties and versatile binding capabilities. The piperidine ring provides a three-dimensional character, often improving solubility and metabolic stability, while the pyrazole moiety offers key hydrogen bond donor and acceptor features, enabling it to interact with a wide range of protein targets. This fragment has been successfully employed as a starting point for the development of potent inhibitors for various enzyme families, particularly kinases, as well as G-protein coupled receptors (GPCRs).[1][2][3]
Synthesis of this compound
A robust synthesis of this compound can be achieved through a multi-step process. The following protocol is adapted from established synthetic routes for related pyrazole-piperidine derivatives.
Protocol 1: Synthesis of this compound
Materials:
-
tert-butyl 4-oxopiperidine-1-carboxylate
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of tert-butyl 4-(2-(dimethylamino)vinyl)-4-hydroxypiperidine-1-carboxylate.
-
Dissolve tert-butyl 4-oxopiperidine-1-carboxylate in DMF-DMA.
-
Heat the mixture at 80-100°C for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the excess DMF-DMA under reduced pressure to yield the crude enamine.
-
-
Step 2: Synthesis of tert-butyl this compound-1-carboxylate.
-
Dissolve the crude enamine from Step 1 in methanol.
-
Add hydrazine hydrate dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the formation of the pyrazole ring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the Boc-protected pyrazole-piperidine.
-
-
Step 3: Deprotection to yield this compound.
-
Dissolve the purified product from Step 2 in dichloromethane.
-
Add trifluoroacetic acid dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Biophysical Screening Methods for Fragment-Based Drug Design
Sensitive biophysical techniques are essential for detecting the weak binding affinities typical of fragments. The following are detailed protocols for commonly used methods in FBDD.
Protocol 2: Fragment Screening using Nuclear Magnetic Resonance (NMR) Spectroscopy
Protein-observed NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are powerful for identifying fragment binding and mapping the interaction site on the protein target.
Materials:
-
¹⁵N-labeled target protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)
-
This compound stock solution in a compatible solvent (e.g., d₆-DMSO)
-
NMR tubes
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Protein Preparation: Prepare a 50-100 µM solution of ¹⁵N-labeled protein in the NMR buffer.
-
Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference spectrum.
-
Fragment Addition: Add a small aliquot of the this compound stock solution to the protein sample to a final concentration typically in the range of 100 µM to 1 mM.
-
HSQC Spectrum of the Complex: Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis:
-
Overlay the reference and the complex spectra.
-
Identify chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon fragment binding.
-
Significant CSPs indicate that the corresponding amino acid residues are in or near the binding site of the fragment.
-
The magnitude of the CSPs can be used to estimate the binding affinity (Kd).
-
NMR-based fragment screening workflow.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Target protein (typically 10-50 µM) in a suitable buffer.
-
This compound (typically 100-500 µM) in the same buffer.
-
Isothermal titration calorimeter.
Procedure:
-
Sample Preparation:
-
Prepare the protein and fragment solutions in the exact same buffer to minimize heats of dilution.
-
Degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell.
-
Load the fragment solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
-
Titration:
-
Perform a series of injections of the fragment solution into the protein solution.
-
A small initial injection is often performed and discarded during data analysis to account for diffusion from the syringe tip.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of fragment to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n.
-
Isothermal Titration Calorimetry workflow.
Protocol 4: Thermal Shift Assay (TSA) for Fragment Screening
TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to screen for fragment binding by measuring changes in the thermal stability of a protein.
Materials:
-
Target protein (1-5 µM).
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
This compound stock solution.
-
Real-time PCR instrument.
Procedure:
-
Reaction Setup:
-
In a 96- or 384-well plate, prepare a reaction mixture containing the target protein, the fluorescent dye, and the buffer.
-
Add this compound to the test wells (final concentration typically 100-500 µM). Include a no-fragment control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Increase the temperature incrementally (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The midpoint of the transition is the melting temperature (Tm).
-
A significant increase in Tm in the presence of the fragment compared to the control indicates binding and stabilization of the protein.
-
Quantitative Data Summary
The following tables summarize known binding data for this compound and its derivatives against various targets. This data is compiled from the scientific literature and serves as a reference for hit-to-lead optimization efforts.
Table 1: Binding Affinity of this compound Analogs to Kinases
| Compound/Fragment | Target Kinase | Assay Type | IC₅₀ / Kᵢ / Kₔ | Reference |
| AT7519 | CDK2 | Biochemical | 21 nM (IC₅₀) | [2] |
| AT9283 | Aurora A | Biochemical | 3 nM (IC₅₀) | [4] |
| AT9283 | Aurora B | Biochemical | 3 nM (IC₅₀) | [4] |
| FN-1501 | FLT3 | Biochemical | 2.33 nM (IC₅₀) | [5] |
| FN-1501 | CDK2 | Biochemical | 1.02 nM (IC₅₀) | [5] |
| FN-1501 | CDK4 | Biochemical | 0.39 nM (IC₅₀) | [5] |
Table 2: Structure-Activity Relationship (SAR) Data for Pyrazole-Piperidine Derivatives
| Derivative | Target | Modification | Activity Change | Reference |
| CCR5 Antagonist | CCR5 | Truncation of benzyl to phenyl | Decreased activity, improved oral bioavailability | [1] |
| NK1 Antagonist | NK1 | 3,5-bis(trifluoromethyl)benzyl ether on piperidine | High affinity (IC₅₀ = 0.95 nM) | [6] |
| Kinase Inhibitor | FAK | Bicyclic scaffold extension | Submicromolar cellular inhibition | [7] |
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates a general workflow for a fragment-based drug discovery campaign, starting from fragment screening to lead optimization.
General workflow of a fragment-based drug discovery campaign.
Conclusion
The this compound fragment is a versatile and effective starting point for FBDD campaigns targeting a variety of protein classes. Its favorable physicochemical properties and ability to form key interactions make it a valuable addition to any fragment library. The protocols and data provided in these application notes are intended to facilitate the successful application of this fragment in drug discovery projects.
References
- 1. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(1H-Pyrazol-3-yl)piperidine Derivatives in Antimalarial and Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(1H-pyrazol-3-yl)piperidine derivatives as a promising scaffold in the development of novel antimalarial and antiviral agents. The unique structural combination of a pyrazole ring and a piperidine moiety offers a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Antimalarial Applications
Derivatives of the this compound scaffold have demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3] The pyrazole core is a recognized pharmacophore in antimalarial drug discovery, and its combination with the piperidine ring allows for the exploration of diverse chemical space to identify potent lead compounds.[1][4]
Putative Mechanism of Action
While the exact mechanism for all derivatives is not fully elucidated, one proposed target for piperidine-containing antimalarials is Plasmepsin II, an aspartic protease essential for the parasite's hemoglobin digestion process.[4] Inhibition of this enzyme disrupts the parasite's ability to obtain vital amino acids, leading to its death.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of Plasmodium falciparum aspartic protease inhibition by piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Crizotinib Intermediate: 4-(4-Iodo-1H-pyrazol-1-yl)piperidine - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a crucial intermediate in the manufacturing of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. The synthesis is a robust three-step process involving a nucleophilic aromatic substitution, followed by hydrogenation and subsequent iodination. This application note offers a comprehensive guide, including detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in successful replication and scale-up.
Introduction
Crizotinib is a targeted therapy approved for the treatment of non-small cell lung cancer (NSCLC) that is ALK-positive. The synthesis of this complex molecule relies on the efficient preparation of key building blocks. One such critical intermediate is 4-(4-iodo-1H-pyrazol-1-yl)piperidine. The presence of the iodo-pyrazole moiety allows for further functionalization via cross-coupling reactions to construct the final drug substance. The piperidine ring is another key structural feature of Crizotinib. This protocol outlines a reliable and scalable three-step synthesis of this important intermediate.[1]
Synthetic Pathway Overview
The synthesis commences with the nucleophilic aromatic substitution of 4-chloropyridine with pyrazole. The resulting 4-(1H-pyrazol-1-yl)pyridine is then subjected to hydrogenation to reduce the pyridine ring to a piperidine ring. The final step involves the regioselective iodination of the pyrazole ring at the 4-position to yield the target compound, 4-(4-iodo-1H-pyrazol-1-yl)piperidine.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | 4-Chloropyridine hydrochloride, Pyrazole, Potassium carbonate | N,N-Dimethylformamide (DMF) | 100 | 12 | ~85 |
| 2 | Hydrogenation | 4-(1H-Pyrazol-1-yl)pyridine, H₂, Rh/C | Methanol, Acetic acid | 50 | 24 | ~90 |
| 3 | Iodination | 4-(1H-Pyrazol-1-yl)piperidine, N-Iodosuccinimide (NIS) | Acetonitrile | Room Temperature | 4 | ~95 |
Experimental Protocols
Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)pyridine
-
To a stirred solution of 4-chloropyridine hydrochloride (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (3.0 eq).
-
Add pyrazole (1.2 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 4-(1H-pyrazol-1-yl)pyridine.
Step 2: Synthesis of 4-(1H-Pyrazol-1-yl)piperidine
-
In a high-pressure reactor, dissolve 4-(1H-pyrazol-1-yl)pyridine (1.0 eq) in a mixture of methanol and acetic acid.
-
Add 5% Rhodium on Carbon (Rh/C) catalyst (5 mol%).
-
Pressurize the reactor with hydrogen gas (H₂) to the desired pressure.
-
Heat the mixture to 50 °C and stir for 24 hours. The long reaction times and high pressures can be sensitive to trace impurities.[1]
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Once the reaction is complete, carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(1H-pyrazol-1-yl)piperidine, which can be used in the next step without further purification.
Step 3: Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
-
Dissolve 4-(1H-pyrazol-1-yl)piperidine (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature. The use of NIS is a mild and effective method for the iodination of pyrazoles.[2]
-
Stir the reaction mixture for 4 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(4-iodo-1H-pyrazol-1-yl)piperidine as the final product.
Synthetic Workflow Diagramdot
// Nodes Start [label="4-Chloropyridine HCl\n+\nPyrazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="4-(1H-Pyrazol-1-yl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="4-(1H-Pyrazol-1-yl)piperidine", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="4-(4-Iodo-1H-pyrazol-1-yl)piperidine", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges with reagents Start -> Intermediate1 [label="K₂CO₃, DMF\n100°C", color="#34A853"]; Intermediate1 -> Intermediate2 [label="H₂, Rh/C\nMeOH, AcOH, 50°C", color="#4285F4"]; Intermediate2 -> FinalProduct [label="NIS, MeCN\nRT", color="#EA4335"]; }
References
Troubleshooting & Optimization
challenges in the scale-up synthesis of 4-(1H-Pyrazol-3-yl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-Pyrazol-3-yl)piperidine. The following information is designed to offer direct, actionable advice to overcome common challenges encountered during laboratory experiments and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound typically involves the construction of the pyrazole ring from a suitable piperidine-containing precursor. A common and effective strategy is the reaction of a protected piperidin-4-one derivative with a reagent that provides the pyrazole framework. One such route involves the condensation of an activated piperidin-4-one, such as an enaminone or a β-ketoester derivative, with hydrazine or a hydrazine derivative. Another approach is the [3+2] cycloaddition of a suitable piperidine-containing dipolarophile with a diazo compound. For scale-up, multi-component reactions that form the pyrazole ring in a single step are also being explored.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns during the scale-up synthesis often revolve around the use of hydrazine hydrate. Hydrazine is a high-energy and toxic compound.[1] Key concerns include:
-
Thermal Runaway: The condensation reaction with hydrazine can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[1]
-
Decomposition: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.[1]
-
Toxicity: Hydrazine is highly toxic, and exposure must be minimized through appropriate handling procedures and engineering controls.[1]
-
Flammability: Hydrazine has a wide flammability range.[1]
Q3: How can the exothermic nature of the hydrazine condensation be managed during scale-up?
A3: Managing the exotherm is critical for a safe scale-up. Strategies include:
-
Slow Addition: Controlled, slow addition of hydrazine hydrate to the reaction mixture.[1]
-
Efficient Cooling: Ensuring the reactor has adequate cooling capacity to dissipate the heat generated.[1]
-
Dilution: Using a sufficient amount of an appropriate solvent to absorb the heat of the reaction.[1]
-
Use of a Base: The addition of a base, such as sodium acetate, can mitigate the severity of exothermic events by neutralizing acidic byproducts that may catalyze decomposition.[1]
Q4: What are the common impurities encountered in the synthesis, and how can they be minimized?
A4: Common impurities may include regioisomers, unreacted starting materials, and byproducts from side reactions. The formation of regioisomers is a common issue in the synthesis of substituted pyrazoles.[1] To minimize impurities:
-
Control of Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry can favor the formation of the desired product.[1]
-
Purification Methods: Purification is often achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial for obtaining a high-purity product.[1]
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Recommended Solutions |
| Incomplete reaction | Insufficient reaction time or temperature. | - Increase reaction time or temperature and monitor by TLC or LC-MS.- Ensure efficient mixing, especially in heterogeneous mixtures.- Check the quality and purity of starting materials. |
| Formation of byproducts | Suboptimal reaction conditions leading to side reactions. | - Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.- Consider a different synthetic route with higher regioselectivity. |
| Product loss during workup | Poor extraction or product degradation. | - Optimize extraction and recrystallization solvents and procedures.- Work under an inert atmosphere if the product is sensitive to oxidation. |
Poor Regioselectivity
| Symptom | Potential Cause | Recommended Solutions |
| Formation of multiple isomers | Reaction conditions favor the formation of both regioisomers. | - Screen different solvents and catalysts to enhance regioselectivity.- Lowering the reaction temperature may improve selectivity.- Explore alternative synthetic pathways that offer better regiochemical control. |
Difficulty in Purification
| Symptom | Potential Cause | Recommended Solutions |
| Product and impurities have similar physical properties | Co-elution in chromatography or co-crystallization. | - Screen a variety of solvents for recrystallization.- For column chromatography, experiment with different solvent systems (e.g., gradients, different solvent polarities) and stationary phases (e.g., alumina, reverse-phase silica). |
| Oily product that is difficult to handle | Presence of residual solvent or impurities. | - Attempt to precipitate the product as a salt (e.g., hydrochloride salt) to induce crystallization.- Utilize techniques like trituration with a non-polar solvent to remove oily impurities. |
Experimental Protocols
Proposed Synthesis of N-Boc-4-(1H-Pyrazol-3-yl)piperidine
This protocol is a representative synthesis based on the reaction of a β-enamino diketone derived from N-Boc-piperidone with hydrazine.
Step 1: Synthesis of tert-butyl 4-(2-(dimethylamino)vinyl)-4-oxo-butanoate
-
To a solution of N-Boc-piperidone (1 equivalent) in an appropriate solvent (e.g., toluene), add Bredereck's reagent (tert-butoxybis(dimethylamino)methane) (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enaminone.
Step 2: Synthesis of N-Boc-4-(1H-Pyrazol-3-yl)piperidine
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Dissolve the crude enaminone from Step 1 in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
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Cool the reaction mixture and remove the solvent under reduced pressure.
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Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by silica gel column chromatography to isolate the desired product.
Visualizations
Caption: A generalized experimental workflow for the synthesis of N-Boc-4-(1H-Pyrazol-3-yl)piperidine.
References
Technical Support Center: Purification of 4-(1H-Pyrazol-3-yl)piperidine using Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(1H-Pyrazol-3-yl)piperidine via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound using silica gel column chromatography?
A1: The primary challenge is the basic nature of the piperidine ring. The nitrogen atom in the piperidine moiety can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction can lead to significant peak tailing, poor separation, and low recovery of the desired compound.[1]
Q2: What is a common and effective way to counteract the issues caused by the basicity of the piperidine ring during silica gel chromatography?
A2: The most common and effective method is to add a basic modifier to the mobile phase. Triethylamine (TEA) is frequently used for this purpose at a concentration of 0.1-3% (v/v). The TEA competes with the basic piperidine for binding to the acidic silanol sites on the silica gel, which minimizes the undesirable interactions and results in improved peak shape and better separation.[1][2]
Q3: How do I choose an appropriate solvent system for the column chromatography of this compound?
A3: The ideal solvent system should be determined using Thin Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.[3] A good starting point for polar, basic compounds is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and a polar solvent like methanol (MeOH), with the addition of triethylamine (TEA).
Q4: What are some potential impurities I should be aware of during the purification of this compound?
A4: Potential impurities will depend on the synthetic route used to prepare the compound. Common impurities could include unreacted starting materials, by-products from side reactions, or isomers. For example, if the synthesis involves the reaction of a piperidone derivative with a pyrazole precursor, residual starting materials would be a primary concern.
Q5: Can I use reversed-phase chromatography for the purification of this compound?
A5: Yes, reversed-phase chromatography is a viable alternative, especially if issues with silica gel persist. A C18 column is a common choice for the purification of many organic molecules.[2] In reversed-phase chromatography, a polar mobile phase (like water/acetonitrile or water/methanol) is used, and non-polar compounds are retained more strongly. For basic compounds like this compound, adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by protonating the piperidine nitrogen.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing on TLC and Column | Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel.[1] | Add a basic modifier like triethylamine (TEA) at 0.1-3% (v/v) to your mobile phase.[1][2] Alternatively, consider using a less acidic stationary phase like alumina or a chemically modified silica gel. |
| Low Recovery of the Compound | - Irreversible adsorption onto the silica gel due to strong interactions. - The compound is too polar and is not eluting with the chosen solvent system. - The compound is eluting, but the fractions are too dilute to be detected. | - Add TEA to the mobile phase to reduce strong adsorption. - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol). - Concentrate the later fractions and re-analyze by TLC. |
| Poor Separation of the Product from Impurities | - The chosen solvent system does not have the optimal polarity. - The column was overloaded with the crude sample. - The column was not packed properly, leading to channeling. | - Optimize the solvent system using TLC to achieve a clear separation between your product and impurities. - Use an appropriate amount of silica gel relative to your sample (typically a 30-50:1 ratio by weight). - Ensure the column is packed uniformly without any cracks or air bubbles. |
| The Compound Does Not Move from the Baseline on TLC | The mobile phase is not polar enough to elute the highly polar compound. | Increase the polarity of your mobile phase. A common solvent system for very polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a low percentage of MeOH and gradually increase it. The addition of a small amount of ammonium hydroxide in methanol can also be effective for very polar basic compounds.[4] |
| Compound Streaking or Degradation on the TLC Plate/Column | The compound may be unstable on the acidic silica gel. | - Deactivate the silica gel by pre-treating it with a solvent system containing TEA. - Use an alternative stationary phase such as neutral or basic alumina. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Preparation of TLC Plates: Use standard silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Spotting: Spot the dissolved sample onto the baseline of the TLC plate.
-
Developing the Chromatogram:
-
Prepare a developing chamber with a filter paper to ensure solvent vapor saturation.
-
Test various solvent systems. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) in ratios such as 98:2, 95:5, and 90:10, each containing 1% triethylamine (TEA).
-
Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm).
-
Stain the plate with a suitable reagent (e.g., potassium permanganate or ninhydrin) if the compound is not UV-active or to visualize other impurities.
-
-
Analysis: Calculate the Rf value for the spot corresponding to the desired product. The optimal solvent system will give an Rf value of approximately 0.2-0.3.
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation:
-
Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar component of your mobile phase.
-
Carefully pour the slurry into the column, tapping the sides gently to ensure even packing and remove any air bubbles.
-
Allow the silica to settle and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the optimized mobile phase (containing 1% TEA) to the column.
-
Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by periodically analyzing the collected fractions using TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
References
identifying and minimizing side products in pyrazole-piperidine synthesis
Welcome to the technical support center for pyrazole-piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and minimize the formation of side products during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazole-piperidine compounds?
A1: The most prevalent method involves the cross-coupling of a pre-formed pyrazole ring with a piperidine ring. The two main approaches for this are:
-
Palladium-catalyzed Buchwald-Hartwig amination: This is a widely used method for forming C-N bonds between a halopyrazole (typically bromo- or iodo-pyrazole) and piperidine. It offers good functional group tolerance but requires careful optimization of the catalyst, ligand, and base.
-
Copper-catalyzed N-arylation (Ullmann condensation): This is an alternative to palladium-catalyzed reactions and can be effective for the N-arylation of piperidine with iodopyrazoles. It often uses a copper(I) salt as the catalyst.[1]
Another strategy involves the construction of the pyrazole ring onto a piperidine-containing precursor, for example, by reacting a piperidine-substituted 1,3-dicarbonyl compound with hydrazine.
Q2: What are the typical side products I should be aware of during a Buchwald-Hartwig amination of a halopyrazole with piperidine?
A2: Common side products in Buchwald-Hartwig amination include:
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Hydrodehalogenation: The halopyrazole is reduced, replacing the halogen with a hydrogen atom. This can occur due to a competing β-hydride elimination pathway in the catalytic cycle.[2]
-
Aryl Halide Homocoupling (Biaryl Formation): Two molecules of the halopyrazole couple to form a bipyrazole species.
-
Catalyst Decomposition Products: The palladium catalyst can decompose, especially at high temperatures, leading to the formation of palladium black and reduced catalytic activity.
Q3: How can I control regioselectivity when synthesizing a substituted pyrazole ring?
A3: When using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, a mixture of regioisomers can form. To control this:
-
Steric and Electronic Effects: The reaction is often directed by the steric bulk and electronic properties of the substituents on the dicarbonyl compound. Nucleophilic attack by hydrazine will preferentially occur at the less sterically hindered or more electrophilic carbonyl group.
-
Reaction pH: The acidity of the reaction medium can influence which nitrogen atom of the substituted hydrazine is more nucleophilic.
-
Solvent Choice: Solvents can play a significant role in directing the regioselectivity of the reaction.
Q4: My purification of the final pyrazole-piperidine product is proving difficult. What are some common challenges and solutions?
A4: Purification can be challenging due to the similar polarities of the product and certain side products.
-
Chromatography: Flash column chromatography on silica gel is the most common purification method. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to achieve good separation.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification through acid-base extraction to remove non-basic impurities.
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. Ensure strictly anaerobic conditions as oxygen can deactivate the catalyst. |
| Inappropriate Ligand | Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuDavePhos). The choice of ligand is critical and substrate-dependent.[3] |
| Incorrect Base | A strong, non-nucleophilic base is typically required (e.g., NaOtBu, K2CO3, Cs2CO3). The base strength can influence the reaction rate and side product formation.[4] |
| Unsuitable Solvent | Toluene and dioxane are commonly used. The solvent should be anhydrous and degassed. |
| Low Reaction Temperature | Buchwald-Hartwig reactions often require elevated temperatures (80-110 °C). |
Issue 2: Significant Side Product Formation
| Side Product | Mitigation Strategies |
| Hydrodehalogenation | Optimize the ligand and base combination. Ensure an inert atmosphere to minimize sources of hydrogen. |
| Homocoupling | Use a ligand that favors C-N reductive elimination over C-C coupling. Optimize the catalyst-to-ligand ratio. |
| Formation of Regioisomers | When building the pyrazole ring, carefully select the starting materials and reaction conditions (pH, solvent) to favor the desired isomer. |
Data on Reaction Condition Optimization
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of pyrazole-piperidine synthesis via Buchwald-Hartwig amination.
Table 1: Effect of Ligand on the Yield of 4-(Piperidin-1-yl)-1-trityl-1H-pyrazole [5]
| Ligand | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| tBuDavePhos | Xylene | 160 | 10 | 95 |
| XPhos | Xylene | 160 | 10 | 88 |
| SPhos | Xylene | 160 | 10 | 75 |
| P(tBu)3 | Xylene | 160 | 10 | 65 |
Reaction Conditions: 4-iodo-1H-1-tritylpyrazole, piperidine, Pd(dba)2, K3PO4, microwave irradiation.
Table 2: Effect of Halogen and Base on the Yield of 4-(Piperidin-1-yl)-1-trityl-1H-pyrazole [5]
| Halogen on Pyrazole | Base | Temperature (°C) | Time (min) | Yield (%) |
| Iodo | K3PO4 | 160 | 10 | 95 |
| Bromo | K3PO4 | 160 | 10 | 78 |
| Chloro | K3PO4 | 160 | 10 | <5 |
| Iodo | NaOtBu | 160 | 10 | 92 |
| Iodo | Cs2CO3 | 160 | 10 | 85 |
Reaction Conditions: 4-halo-1H-1-tritylpyrazole, piperidine, Pd(dba)2, tBuDavePhos, xylene, microwave irradiation.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of a halopyrazole with piperidine.
Materials:
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4-Iodo-1H-pyrazole derivative (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the 4-iodo-1H-pyrazole, Pd2(dba)3, XPhos, and NaOtBu to the Schlenk flask.
-
Add the anhydrous, degassed toluene, followed by the piperidine.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed N-Arylation of Piperidine
This protocol provides an alternative method using a copper catalyst.[1]
Materials:
-
4-Iodo-1H-pyrazole derivative (1.0 equiv)
-
Piperidine (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oven-dried sealed tube with a magnetic stir bar
Procedure:
-
To the sealed tube, add the 4-iodo-1H-pyrazole, piperidine, CuI, and K2CO3.
-
Add anhydrous DMF to the tube.
-
Seal the tube and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for improved yield of 4-(1H-Pyrazol-3-yl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-(1H-Pyrazol-3-yl)piperidine, aiming for improved reaction yields and purity.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues that may be encountered during a common synthetic route: the cyclization of a piperidine-containing 1,3-dicarbonyl precursor with hydrazine.
Problem 1: Consistently Low Yield of the Desired Product
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or moderately increasing the reaction temperature.
-
-
Suboptimal Reaction Temperature: The temperature may be too low for efficient cyclization or too high, leading to degradation.
-
Solution: Experiment with a temperature gradient to find the optimal condition. For many pyrazole syntheses, refluxing in a suitable solvent like ethanol is effective.
-
-
Incorrect Stoichiometry: An improper ratio of the 1,3-dicarbonyl precursor to hydrazine can limit the yield.
-
Solution: Ensure accurate measurement of reactants. A slight excess of hydrazine hydrate (1.1-1.2 equivalents) can sometimes drive the reaction to completion.
-
-
Poor Quality of Reagents: Impurities in the starting materials, especially the hydrazine, can lead to side reactions.
-
Solution: Use freshly opened or purified hydrazine hydrate. Ensure the purity of the piperidine-containing 1,3-dicarbonyl precursor.
-
Problem 2: Formation of Multiple Products (Isomers/Byproducts)
Possible Causes and Solutions:
-
Formation of Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor is used, the reaction with hydrazine can potentially yield two different pyrazole regioisomers.
-
Solution: The regioselectivity is influenced by steric and electronic factors. Modifying the reaction solvent or temperature can sometimes favor the formation of one isomer. Acidic or basic catalysts can also influence the regiochemical outcome. For unambiguous synthesis, a symmetrical precursor is ideal.
-
-
Side Reactions: The highly reactive nature of hydrazine can lead to the formation of various side products.
-
Solution: Control the reaction temperature carefully. Slow, dropwise addition of hydrazine to the reaction mixture can sometimes minimize side product formation.
-
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes and Solutions:
-
Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during workup.
-
Solution: After reaction completion, cool the mixture in an ice bath to promote precipitation. If the product remains in solution, carefully remove the solvent under reduced pressure.
-
-
Impurity Removal: Co-elution of impurities during column chromatography can be an issue.
-
Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system is often an effective final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A1: A widely used method is the cyclocondensation of a piperidine-substituted 1,3-dicarbonyl compound, such as N-Boc-4-(3-oxobutanoyl)piperidine, with hydrazine hydrate. This is typically followed by the deprotection of the piperidine nitrogen if a protecting group like Boc is used.
Q2: How can I improve the regioselectivity of the pyrazole formation?
A2: The formation of a single regioisomer is a common challenge with unsymmetrical 1,3-dicarbonyls.[1] The initial nucleophilic attack of hydrazine can occur at either of the two carbonyl carbons. To favor a specific isomer, you can try altering the reaction solvent or adding a catalyst. For instance, reactions in protic solvents under acidic conditions can favor attack at the less sterically hindered carbonyl.
Q3: My reaction mixture turns dark brown. Is this normal and how can I obtain a cleaner product?
A3: Discoloration can occur, especially at elevated temperatures, due to the formation of minor, often polymeric, byproducts. While some discoloration may be unavoidable, you can minimize it by ensuring the purity of your starting materials and maintaining careful temperature control. A thorough purification by column chromatography followed by recrystallization will typically yield a clean, off-white to white product.
Q4: What is the role of the Boc protecting group, and when should it be removed?
A4: The tert-butyloxycarbonyl (Boc) group is often used to protect the piperidine nitrogen during the synthesis. This prevents potential side reactions involving the secondary amine. The Boc group is typically removed in the final step using acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM).
Data Presentation
Table 1: Effect of Solvent on the Yield of Pyrazole Formation *
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | Reflux | 6 | 85 |
| Methanol | Reflux | 8 | 78 |
| Isopropanol | Reflux | 6 | 82 |
| Toluene | Reflux | 12 | 65 |
| Acetonitrile | Reflux | 10 | 70 |
*Data is representative for a typical cyclocondensation of a 1,3-diketone with hydrazine and may vary based on the specific substrate.
Table 2: Influence of Catalyst on Reaction Time and Yield *
| Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | Reflux | 12 | 60 |
| Acetic Acid (10) | Reflux | 4 | 88 |
| p-TsOH (5) | Reflux | 5 | 85 |
| HCl (catalytic) | Reflux | 4 | 87 |
*Based on general observations for Knorr-type pyrazole syntheses. Optimal conditions should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl this compound-1-carboxylate
This protocol is adapted from the synthesis of similar pyrazole-piperidine derivatives.[1]
Materials:
-
tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate (1 equivalent)
-
Hydrazine hydrate (1.2 equivalents)
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Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
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Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2: Deprotection of Boc-protected this compound
Materials:
-
tert-butyl this compound-1-carboxylate (1 equivalent)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected pyrazole-piperidine in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (typically 20-30% v/v) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
Caption: A common synthetic pathway for this compound.
References
troubleshooting low yields in the condensation reaction for pyrazole ring formation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges, particularly low yields, encountered during the condensation reaction for pyrazole ring formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles in a question-and-answer format.
Question 1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
Low yields in pyrazole synthesis, most notably the Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can arise from several factors.[1][2] A systematic approach is crucial for identifying and resolving the issue.
Troubleshooting Steps:
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Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can lead to unwanted side reactions, which not only reduce the yield but also complicate the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Verify that the correct stoichiometry of the reactants is being used. In some instances, employing a slight excess of the hydrazine (typically 1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: The reaction temperature, duration, solvent, and pH are critical parameters that often require optimization.[1] Monitoring the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can aid in determining the optimal reaction time.[1]
-
Consider Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization.[1]
Below is a logical workflow to guide your troubleshooting process for low yields.
Question 2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to two different pyrazole products.[1] Both steric and electronic factors of the substituents on the reactants influence the regioselectivity.[1]
Strategies to Enhance Regioselectivity:
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Solvent Selection: The choice of solvent can influence which regioisomer is favored. Protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides, can affect the outcome.[1]
-
pH Control: The pH of the reaction medium can be critical. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: Utilizing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
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Catalyst Choice: Certain catalysts may favor the formation of one regioisomer over the other.
Question 3: My reaction mixture has developed a significant discoloration. Is this normal, and can I remove the colored impurities?
Discoloration is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities originating from the hydrazine starting material.[1]
Solutions for Discoloration and Impurity Removal:
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Addition of a Mild Base: If the reaction mixture becomes acidic, it may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.[1]
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Activated Charcoal Treatment: Adding activated charcoal to the crude product solution can help adsorb colored impurities. The charcoal is subsequently removed by filtration.
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Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form a salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities behind in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[3]
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Recrystallization: This is often an effective method for removing colored impurities, as they may be present in small quantities and will remain in the mother liquor.[3]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis is the most common method for synthesizing the pyrazole ring and involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2] The reaction proceeds through several key steps:
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Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[2]
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Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[2]
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Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the other carbonyl carbon.[2]
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Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[2]
Q2: Can catalysts be used to improve the yield of my pyrazole synthesis?
Yes, various catalysts can be employed to improve reaction yields and rates. Lewis acids such as Yb(OTf)₃, InCl₃, and ZrCl₄ have been shown to be effective.[4] In some cases, particularly with 5-amino-3-arylpyrazole-4-carbonitriles, the reaction may proceed more efficiently without a catalyst in a high-boiling solvent like DMF.[4] Nano-catalysts, such as nano-ZnO, have also been used to achieve high yields in an environmentally friendly manner.[5]
Q3: How do substituents on the pyrazole ring affect the reaction?
Electron-withdrawing groups on a pyrazole aldehyde can decrease its reactivity, potentially leading to lower yields. To counteract this, one might consider increasing the reaction temperature or prolonging the reaction time.[4]
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
| Parameter | Variation | Effect on Yield | Reference |
| Catalyst | No Catalyst | Reaction may not proceed | [5] |
| Lewis Acid (e.g., Yb(OTf)₃) | Improved yields | [4] | |
| Nano-ZnO | Excellent yields (up to 95%) | [5] | |
| Solvent | Ethanol | Commonly used, affects regioselectivity | [1] |
| DMF | Can be effective for less reactive substrates | [4] | |
| Toluene | Can provide better yields than THF or dioxane in some cases | [6] | |
| Base | K₂CO₃ | More effective than NaH, KOt-Bu in certain reactions | [6] |
| Sodium Acetate | Can neutralize acid and lead to a cleaner reaction | [1] | |
| Temperature | Room Temperature | Effective for some highly reactive substrates | [5] |
| Reflux | Often required to drive the reaction to completion | [4] |
Table 2: Comparison of Purification Methods for a Model Pyrazole Synthesis
| Purification Method | Purity of Final Product (by GC-MS) | Yield (%) | Advantages | Disadvantages | Reference |
| Recrystallization | High | Variable | Good for removing small amounts of impurities | Can lead to significant product loss in the mother liquor | [1][3] |
| Column Chromatography | Very High | Generally Lower | Excellent for separating complex mixtures and isomers | Can be time-consuming and requires solvent usage | [1] |
| Acid-Base Extraction | Moderate to High | Good | Effective for removing non-basic impurities | Only applicable to basic pyrazoles | [3] |
Experimental Protocols
Detailed Methodology for Knorr Pyrazole Synthesis
This protocol provides a general procedure for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine derivative.
Materials:
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1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine hydrochloride) (1.0 - 1.2 eq)
-
Solvent (e.g., ethanol)
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Acid catalyst (e.g., glacial acetic acid, a few drops) or mild base if using a hydrazine salt (e.g., sodium acetate, 1.0 eq)[1]
-
Round-bottom flask
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Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound and the chosen solvent.
-
Reagent Addition: Add the hydrazine derivative to the solution. If a hydrazine salt is used, the addition of a mild base like sodium acetate may be beneficial.[1] If an acid catalyst is required, add it at this stage.
-
Reaction: Heat the reaction mixture to reflux and maintain it for the required time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: If a solid product precipitates, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1]
References
strategies for regioselective N-alkylation of the pyrazole moiety in 4-(1H-Pyrazol-3-yl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of regioselective N-alkylation of the pyrazole moiety in 4-(1H-Pyrazol-3-yl)piperidine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and selective synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of this compound?
The principal challenge arises from the pyrazole ring itself, which possesses two adjacent and reactive nitrogen atoms (N1 and N2). Direct alkylation often leads to a mixture of two regioisomers: the N1-alkylated product (1-alkyl-3-(piperidin-4-yl)pyrazole) and the N2-alkylated product (1-alkyl-5-(piperidin-4-yl)pyrazole). A secondary challenge is the presence of the piperidine ring's secondary amine (-NH), which can also undergo alkylation, leading to undesired side products. Therefore, careful control of the reaction conditions and potentially the use of a protecting group on the piperidine nitrogen are crucial.
Q2: What are the key factors influencing regioselectivity (N1 vs. N2) in pyrazole alkylation?
The regiochemical outcome is a delicate balance of several interconnected factors:
-
Steric Hindrance: This is often the most dominant factor. The alkyl group will preferentially add to the less sterically hindered nitrogen atom. In the case of this compound, the piperidine group at the C3 position makes the adjacent N2 atom more sterically hindered than the N1 atom. Therefore, N1 alkylation is generally favored.
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogens. However, for the target molecule, steric factors are more pronounced.
-
Reaction Conditions: The choice of base, solvent, and counterion can significantly alter the regioselectivity. For instance, different conditions can favor either kinetic or thermodynamic control of the reaction.[1]
-
Alkylating Agent: The size and nature of the alkylating agent play a critical role. Bulkier alkylating agents will more strongly favor the less hindered N1 position. Specialized reagents, like α-halomethylsilanes, have been developed to achieve high N1 selectivity.[2]
Q3: How can I protect the piperidine nitrogen to prevent side reactions?
To prevent undesired alkylation on the piperidine nitrogen, it is highly recommended to use a protecting group. The most common and effective protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) group or the benzyl (Bn) group.
-
Boc Protection: This is typically achieved by reacting the starting material with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or sodium bicarbonate in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The Boc group is stable under many alkylation conditions and can be easily removed later with an acid like trifluoroacetic acid (TFA) or HCl.
-
Benzyl Protection: This can be accomplished using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base. The benzyl group is robust but can be removed under harsher hydrogenolysis conditions (e.g., H₂, Pd/C).
Q4: How can I selectively achieve N1-alkylation?
To favor the formation of the N1 isomer, the following strategies are recommended:
-
Leverage Steric Hindrance: As the C3-piperidine substituent sterically hinders the N2 position, this innate structural feature already predisposes the molecule to N1 alkylation.
-
Use Bulky Alkylating Agents: Employing a sterically demanding alkylating agent will further enhance selectivity for the less hindered N1 position.
-
Specific Base/Solvent Combinations: The use of sodium hydride (NaH) as a base in an aprotic polar solvent like THF or DMF has been shown to be effective for promoting N1-alkylation. Another common system is potassium carbonate (K₂CO₃) in DMF or acetonitrile.
Q5: Are there methods to favor the more sterically hindered N2-alkylation?
While N1-alkylation is generally favored for this substrate, certain conditions can promote N2-alkylation:
-
Catalysis: Magnesium-catalyzed methods have been developed to direct alkylation to the N2 position for some 3-substituted pyrazoles, particularly when using α-bromoacetates and acetamides as alkylating agents.[3]
-
Directed Deprotonation: In some systems, it might be possible to use a directed metalation approach with a strong base like n-butyllithium (n-BuLi), although this can be complicated by the presence of other reactive sites.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive base or insufficient amount. 2. Poor quality alkylating agent. 3. Reaction temperature too low. 4. Incomplete deprotonation of the pyrazole N-H. | 1. Use freshly opened or properly stored base (e.g., NaH). Ensure stoichiometry is correct (typically 1.1-1.5 equivalents). 2. Verify the purity of the alkylating agent. 3. Gradually increase the reaction temperature and monitor by TLC or LC-MS. 4. Allow sufficient time for stirring with the base before adding the alkylating agent (e.g., 30-60 minutes). |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | 1. Small, unhindered alkylating agent (e.g., methyl iodide). 2. Reaction conditions favoring thermodynamic equilibrium. 3. Inappropriate choice of base/solvent. | 1. Switch to a bulkier alkylating agent if possible. 2. Run the reaction at a lower temperature to favor the kinetically controlled product (often N1). 3. Systematically screen base/solvent combinations. For N1 selectivity, try NaH in THF or K₂CO₃ in DMF. |
| Formation of Piperidine N-Alkylated Side Product | 1. Piperidine nitrogen was not protected. 2. Protecting group was unintentionally cleaved during the reaction. | 1. Protect the piperidine nitrogen with a Boc or Bn group before pyrazole alkylation. 2. Ensure the reaction conditions are compatible with the chosen protecting group. For example, avoid acidic conditions with a Boc group. |
| Di-alkylation (on both pyrazole and piperidine nitrogens) | 1. Excess alkylating agent and/or base used with an unprotected substrate. 2. High reaction temperature and long reaction time. | 1. Use a protecting group on the piperidine. Use a controlled stoichiometry of the alkylating agent (1.0-1.2 equivalents). 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty Separating N1 and N2 Isomers | 1. Similar polarity of the two regioisomers. | 1. Optimize silica gel column chromatography conditions by screening various eluent systems (e.g., hexane/ethyl acetate, DCM/methanol). 2. Consider preparative HPLC for difficult separations. 3. If possible, derivatize the mixture to create compounds with a larger polarity difference, then separate and remove the derivatizing group. |
Comparative Data on Reaction Conditions
The following table summarizes typical conditions and their outcomes for the N-alkylation of 3-substituted pyrazoles. While specific results for this compound may vary, this data provides a strong starting point for experimental design.
| Base | Solvent | Alkylating Agent Type | Typical Outcome (Regioselectivity N1:N2) | Reference |
| NaH | THF / DMF | Primary Alkyl Halides | Generally high N1 selectivity (>10:1) | [4] |
| K₂CO₃ | DMF / Acetonitrile | Primary Alkyl Halides | Good to high N1 selectivity (5:1 to >20:1) | [1] |
| Cs₂CO₃ | DMF | Primary Alkyl Halides | Often high N1 selectivity, can enhance reactivity | [5] |
| t-BuOK | Pyridine | Tosylhydrazones | High N1 selectivity reported in specific syntheses | [6] |
| Mg(OTf)₂ | DCE | α-Bromoacetates | High N2 selectivity reported for some substrates | [3] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for N1-Regioselective Alkylation (Boc-Protected)
This protocol describes a general method to achieve N1-alkylation, which is typically the major product due to steric hindrance.
Step 1: Boc Protection of the Piperidine Nitrogen
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl this compound-1-carboxylate.
Step 2: N1-Alkylation of the Pyrazole
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Add a solution of tert-butyl this compound-1-carboxylate (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide or ethyl iodide, 1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to separate the N1 and any minor N2 isomers.
Visualizing the Workflow
Caption: General experimental workflow for regioselective N1-alkylation.
Key Factors Influencing Regioselectivity
The decision-making process for achieving the desired regioisomer involves a careful evaluation of steric and electronic factors, as well as reaction parameters.
Caption: Key factors controlling N1 vs. N2 regioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
managing impurities during the synthesis of pyrazole-piperidine compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-piperidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing pyrazole-piperidine compounds?
A1: The most prevalent methods involve the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound containing a piperidine ring, or a precursor that can be cyclized to a piperidine. A common approach is the Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound and a hydrazine.[1] Variations include using β-ketoesters or β-cyanoketones as starting materials.[2] Multicomponent reactions have also been developed to construct the heterocyclic system in a single step.[3]
Q2: What are the typical impurities I should expect in my pyrazole-piperidine synthesis?
A2: Common impurities include:
-
Regioisomers: Particularly when using unsymmetrical 1,3-dicarbonyl precursors, the hydrazine can react at two different sites, leading to a mixture of isomers that can be difficult to separate.[3]
-
Unreacted Starting Materials: Incomplete reactions can leave residual hydrazine or dicarbonyl compounds in your crude product.
-
Side-Products from Hydrazine Decomposition: Hydrazine derivatives can be unstable and decompose, especially when heated, leading to colored impurities.
-
Incomplete Cyclization Products: The reaction may stall at the hydrazone intermediate, especially with less reactive starting materials.
-
Byproducts from the Piperidine Moiety: If the piperidine ring is sensitive to the reaction conditions, side-reactions such as oxidation or ring-opening may occur, though this is less common.
Q3: Which analytical techniques are best for identifying and quantifying impurities in my reaction mixture?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin-Layer Chromatography (TLC): An excellent initial technique for monitoring reaction progress and identifying the number of components in your crude product.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of your final compound and resolving closely related impurities.[4] A well-developed HPLC method is crucial for accurate impurity profiling.
-
Mass Spectrometry (MS), often coupled with LC (LC-MS): Essential for determining the molecular weights of your product and any impurities, providing valuable clues to their identities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure elucidation of your desired product and any isolated impurities. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are invaluable.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrazole-Piperidine Product
| Symptom | Possible Cause | Troubleshooting Step |
| Reaction appears incomplete (significant starting material remains by TLC/HPLC). | Suboptimal reaction conditions (temperature, time, catalyst). | Gradually increase the reaction temperature or prolong the reaction time, monitoring progress by TLC. Ensure the appropriate catalyst (often acidic) is used at the correct concentration. |
| Poor quality or instability of starting materials. | Verify the purity of your hydrazine and dicarbonyl starting materials. Hydrazine derivatives can degrade on storage. | |
| Steric hindrance from bulky substituents on either reactant. | Consider using a more forcing catalyst or higher boiling point solvent. Alternatively, a different synthetic route may be necessary. | |
| A complex mixture of products is observed. | Side reactions are dominating. | Lower the reaction temperature to minimize side reactions. Ensure an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to oxidation. |
| Product is lost during workup or purification. | The product has some water solubility or is unstable on silica gel. | Modify the workup procedure, for example, by using a different extraction solvent or minimizing aqueous washes. For purification, consider alternative stationary phases like alumina or reverse-phase chromatography. |
Issue 2: Formation of a Difficult-to-Separate Mixture of Regioisomers
| Symptom | Possible Cause | Troubleshooting Step |
| NMR spectrum shows two sets of closely related peaks for the pyrazole and piperidine moieties. | Use of an unsymmetrical dicarbonyl precursor with a substituted hydrazine. | Modify the dicarbonyl precursor to be symmetrical if possible. Alternatively, explore reaction conditions that may favor the formation of one regioisomer (e.g., by changing the solvent or catalyst to exploit steric or electronic differences between the carbonyl groups). |
| HPLC analysis shows two closely eluting peaks with the same mass. | Formation of regioisomers. | Optimize the HPLC method to improve separation (e.g., change the mobile phase composition, gradient, or column chemistry). For preparative separation, consider preparative HPLC or SFC (Supercritical Fluid Chromatography). |
Issue 3: Crude product is highly colored (yellow, red, or brown)
| Symptom | Possible Cause | Troubleshooting Step | | The reaction mixture darkens significantly during the reaction. | Decomposition of the hydrazine starting material or oxidation of intermediates.[5] | Run the reaction under an inert atmosphere (nitrogen or argon). Use purified, fresh hydrazine. Avoid excessive heating. | | The color persists after workup. | Formation of stable, colored impurities. | Attempt to remove the colored impurities by trituration with a suitable solvent, recrystallization, or column chromatography. Activated carbon treatment of a solution of the crude product can also be effective. |
Data Presentation
Table 1: Comparison of Yields in a Multi-Step Synthesis of a Pyrazole-Fused Piperidine Derivative
| Step | Reaction | Product | Yield (%) |
| 1 | Michael Addition | 3-(Allylamino)propanenitrile | 93.7 |
| 2 | Benzotriazole derivative formation | Intermediate 6 | 63.5 |
| 3 | Reformatsky Reaction | Intermediate 8 | 95.0 |
| 4 | Dieckmann Condensation | 1-Allyl-5,5-difluoro-6-(4-methoxyphenyl)-4-oxopiperidine-3-carbonitrile | 63.46 |
| 5 | Pyrazole formation (Cyclocondensation) | 5-Allyl-7,7-difluoro-2-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine | 30.0 |
| Data adapted from a synthesis of a novel pyrazole-fused piperidine derivative.[2] |
Table 2: Typical HPLC Parameters for Impurity Profiling of Pyrazole Derivatives
| Parameter | Condition 1 | Condition 2 |
| Column | Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm) | Inertsil C18 (250 × 4.6 mm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Methanol | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient/Isocratic | Isocratic (e.g., 20:80 A:B) or Gradient | Isocratic (e.g., 32:68 A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 206 nm | UV at 228 nm (after derivatization) |
| Column Temperature | 25 ± 2°C | 30°C |
| These are example conditions and should be optimized for your specific compound.[6] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole-Fused Piperidine via Cyclocondensation
This protocol is based on the synthesis of 5-allyl-7,7-difluoro-2-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine.[2]
Materials:
-
1-Allyl-5,5-difluoro-6-(4-methoxyphenyl)-4-oxopiperidine-3-carbonitrile (β-cyanoketone precursor)
-
(2,4-Difluorophenyl)hydrazine
-
Ethanol
-
Nitrogen gas
-
Standard reflux apparatus
-
TLC plates (silica gel)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the β-cyanoketone precursor (1.0 eq, e.g., 15 g, 49 mmol) and (2,4-difluorophenyl)hydrazine (1.1 eq, e.g., 9.7 g, 53.5 mmol) in ethanol (e.g., 450 mL).
-
Flush the flask with nitrogen and equip it with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight), monitoring the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting crude product can then be purified by column chromatography.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude pyrazole-piperidine product
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column: Securely clamp a chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with the initial, low-polarity eluent.
-
Pack the column: Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a packed bed without air bubbles.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the column: Carefully add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure with a pump or inert gas to achieve a steady flow rate.
-
Increase solvent polarity (Gradient elution): Gradually increase the proportion of the more polar solvent in your eluent mixture to elute compounds with higher affinity for the silica gel.
-
Analyze fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole-piperidine compound. For the example in Protocol 1, an eluent of hexane:ethyl acetate (1:1) was used to yield the pure product.[2]
Mandatory Visualizations
Caption: Simplified CDK2 signaling pathway at the G1/S cell cycle transition and the point of inhibition.
Caption: A logical workflow for the identification and management of impurities during synthesis.
Caption: A typical experimental workflow for the synthesis and purification of pyrazole-piperidine compounds.
References
- 1. jk-sci.com [jk-sci.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Improving the Metabolic Stability of 4-(1H-Pyrazol-3-yl)piperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of 4-(1H-pyrazol-3-yl)piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic liabilities associated with the this compound scaffold?
A1: The this compound scaffold presents several potential sites for metabolic modification. The most common liabilities include:
-
Piperidine Ring Oxidation: The piperidine ring is susceptible to oxidation at various positions, particularly the carbons alpha to the nitrogen atom, which can lead to the formation of hydroxylated metabolites or lactams.[1]
-
N-Dealkylation of the Piperidine Nitrogen: If the piperidine nitrogen is substituted, N-dealkylation is a common metabolic pathway mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[1][2]
-
Pyrazole Ring Oxidation: The pyrazole ring can undergo oxidation, leading to hydroxylated derivatives.[3]
-
Conjugation: The pyrazole ring nitrogen or hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation.[3]
Q2: What are the initial steps to assess the metabolic stability of my this compound derivative?
A2: The initial assessment of metabolic stability is typically performed using in vitro assays. The two most common primary assays are:
-
Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver (microsomes) that are rich in Phase I metabolic enzymes, particularly cytochrome P450s (CYPs). It provides a good indication of a compound's susceptibility to oxidative metabolism.
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes) and provides a more comprehensive picture of metabolism, as it includes both Phase I and Phase II metabolic pathways.
The primary readouts from these assays are the compound's half-life (t½) and intrinsic clearance (Clint), which indicate how quickly the compound is metabolized.
Q3: How can I identify the specific metabolic "soft spots" on my molecule?
A3: Identifying the exact sites of metabolism, or "soft spots," is crucial for designing more stable analogs. This is achieved through a metabolite identification (MetID) study. In a MetID study, the parent compound is incubated with a metabolically active system (e.g., liver microsomes or hepatocytes), and the resulting mixture is analyzed using high-resolution liquid chromatography-mass spectrometry (LC-MS) to identify the structure of the metabolites formed.
Q4: What are the key strategies to improve the metabolic stability of my this compound derivatives?
A4: Once metabolic liabilities are identified, several medicinal chemistry strategies can be employed:
-
Blocking Metabolic Hotspots: Introducing steric hindrance near a metabolically labile position can block access for metabolic enzymes. Common strategies include the introduction of methyl groups or gem-dimethyl groups.
-
Bioisosteric Replacement: Replacing a metabolically unstable group with a bioisostere that is more resistant to metabolism but retains the desired biological activity is a powerful strategy. For instance, replacing a metabolically labile C-H bond with a C-F bond can significantly increase stability due to the higher bond strength of the C-F bond.
-
Modification of Physicochemical Properties: Reducing the lipophilicity (logP) of a compound can decrease its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups.
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down metabolism due to the kinetic isotope effect.
Troubleshooting Guides
In Vitro Metabolic Stability Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in microsomal stability assay results between experiments. | Inconsistent thawing of microsomes. Pipetting errors. Inconsistent incubation times or temperatures. Variability in NADPH cofactor activity. | Ensure microsomes are thawed rapidly at 37°C and kept on ice. Use calibrated pipettes and perform careful liquid handling. Standardize all incubation parameters. Prepare fresh NADPH solutions for each experiment. |
| Compound appears unstable in the absence of NADPH. | Chemical instability in the assay buffer. Adsorption to plasticware. | Run a control incubation without NADPH to assess chemical stability. Use low-binding plates and vials. Analyze samples at time zero to ensure initial concentration is as expected. |
| Low recovery of the compound from the incubation mixture. | Poor solubility of the compound. Significant binding to microsomal proteins. | Check the solubility of the compound in the final assay buffer. Reduce the compound concentration or increase the solvent percentage (e.g., DMSO, acetonitrile) within acceptable limits. Consider using a different in vitro system, such as hepatocytes, which may have different binding characteristics. |
| Discrepancy between microsomal and hepatocyte stability data. | The compound is primarily cleared by Phase II metabolism. The compound is a substrate for transporters present in hepatocytes but not microsomes. | Hepatocytes contain both Phase I and Phase II enzymes, while microsomes primarily contain Phase I enzymes. If a compound is more stable in microsomes, it suggests a significant role for Phase II metabolism. Further investigation into specific metabolic pathways is warranted. |
LC-MS Analysis of Metabolites
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape or retention time shifts. | Column degradation. Changes in mobile phase composition. Matrix effects from the biological sample. | Use a guard column to protect the analytical column. Ensure mobile phases are fresh and properly mixed. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering matrix components. |
| Low sensitivity or inability to detect metabolites. | Inefficient ionization of metabolites. Low abundance of metabolites. Co-elution with interfering matrix components. | Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow) for the expected metabolites. Concentrate the sample before analysis. Adjust the chromatographic gradient to improve separation from the matrix. |
| In-source fragmentation of metabolites. | High source temperature or voltage. | Optimize the ion source conditions to minimize fragmentation. This is particularly important for labile metabolites like N-oxides or glucuronide conjugates. |
| Difficulty in distinguishing isomers. | Insufficient chromatographic separation. | Use a longer column, a column with a different stationary phase, or optimize the mobile phase gradient to improve the resolution of isomeric metabolites. |
Data Presentation
The following tables provide hypothetical but representative data illustrating the impact of structural modifications on the metabolic stability of this compound derivatives in human liver microsomes (HLM).
Table 1: Effect of Substitution on the Piperidine Ring
| Compound | R1 | R2 | HLM t½ (min) | HLM Clint (µL/min/mg protein) |
| 1a | H | H | 15 | 46.2 |
| 1b | CH₃ | H | 45 | 15.4 |
| 1c | H | CH₃ | 30 | 23.1 |
| 1d | F | H | > 60 | < 11.5 |
t½: half-life; Clint: intrinsic clearance
Table 2: Effect of Bioisosteric Replacement on the Pyrazole Ring
| Compound | X | Y | HLM t½ (min) | HLM Clint (µL/min/mg protein) |
| 2a | C-H | N | 20 | 34.7 |
| 2b | C-F | N | 55 | 12.6 |
| 2c | N | C-H | 25 | 27.7 |
t½: half-life; Clint: intrinsic clearance
Experimental Protocols
Liver Microsomal Stability Assay
1. Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.
2. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
Acetonitrile (containing an internal standard for LC-MS analysis)
-
96-well plates
3. Procedure:
-
Prepare a working solution of the test compound and positive controls by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
Thaw the liver microsomes on ice and dilute to the final working concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile (containing the internal standard).
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
4. Data Analysis:
-
Quantify the peak area of the test compound and the internal standard at each time point using LC-MS/MS.
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (incubation volume / protein concentration).
Visualizations
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Potential Metabolic Pathways of this compound Derivatives
Caption: Potential metabolic pathways for this compound derivatives.
References
- 1. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for removing unreacted starting materials from 4-(1H-Pyrazol-3-yl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1H-Pyrazol-3-yl)piperidine. Our aim is to help you overcome common challenges encountered during the removal of unreacted starting materials and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of crude this compound largely depends on the synthetic route employed. A common synthesis involves the reaction of a piperidine-derived 1,3-dicarbonyl compound with hydrazine.[1][2][3] Potential impurities from this route include:
-
Unreacted Starting Materials: Excess hydrazine or the piperidine-derived 1,3-dicarbonyl precursor.
-
Regioisomers: Formation of the isomeric 4-(1H-Pyrazol-5-yl)piperidine can occur, and separating these isomers can be challenging due to their similar physical properties.[4]
-
Byproducts: Side-products from incomplete reactions or degradation of starting materials and the final product.
Q2: What are the key physicochemical properties of this compound to consider for purification?
A2: Understanding the physicochemical properties of your target compound is crucial for selecting an appropriate purification strategy. Key properties for this compound are summarized in the table below. The presence of both a basic piperidine ring and a weakly acidic/basic pyrazole ring allows for purification by acid-base extraction.
| Property | Value | Implication for Purification |
| Molecular Weight | 151.21 g/mol [5][6] | Standard for small organic molecules. |
| XLogP3 | ~0.3 - 0.4[5] | Indicates relatively high polarity, suggesting good solubility in polar organic solvents and potentially water. |
| pKa (Piperidine NH₂⁺) | ~11.2 | The piperidine nitrogen is basic and will be protonated in acidic solutions (pH < 10). |
| pKa (Pyrazole NH) | ~14.2[7] | The pyrazole N-H is very weakly acidic and requires a strong base for deprotonation. |
| pKa (Pyrazole N) | ~2.5[7] | The pyrazole ring is weakly basic and can be protonated in strongly acidic solutions (pH < 2). |
Q3: Which purification technique is most suitable for removing unreacted starting materials?
A3: The choice of purification technique depends on the nature of the impurities.
-
Acid-Base Extraction: This is a highly effective method for separating the basic this compound from non-basic or weakly basic impurities.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities, including regioisomers.[4]
-
Recrystallization: This method is ideal for purifying solid products to a high degree of purity, provided a suitable solvent is found.[8]
Troubleshooting Guide
Issue 1: My final product is contaminated with a non-polar impurity.
-
Question: After synthesis, I have a significant amount of a non-polar byproduct that is soluble in hexane. How can I remove it?
-
Answer: An acid-base extraction is the recommended method. Dissolve your crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with an aqueous acid solution (e.g., 1M HCl). Your product, being basic due to the piperidine moiety, will be protonated and move into the aqueous layer. The non-polar impurity will remain in the organic layer, which can then be discarded. Afterward, basify the aqueous layer with a base like sodium hydroxide (NaOH) to a pH > 11 and extract your purified product back into an organic solvent.
Issue 2: I am struggling to separate the desired 3-yl pyrazole isomer from the 5-yl isomer.
-
Question: My NMR analysis shows a mixture of this compound and its 5-yl regioisomer. How can I separate them?
-
Answer: The separation of pyrazole regioisomers can be challenging due to their similar polarities.[4]
-
Column Chromatography: Careful optimization of the mobile phase is key. A gradient elution starting from a less polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity might be effective. The use of additives like triethylamine (0.1-1%) can sometimes improve the peak shape and resolution for basic compounds on silica gel.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18 for reverse-phase) can be employed.[9][10][11]
-
Issue 3: My product "oils out" during recrystallization.
-
Question: I am trying to recrystallize my this compound, but it precipitates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" typically occurs when the compound precipitates at a temperature above its melting point or when the solution is supersaturated.[8] Here are some strategies to overcome this:
-
Use a larger volume of solvent: This will lower the saturation point.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Change the solvent system: A solvent with a lower boiling point or a different polarity might be more suitable. A mixed solvent system, like ethanol/water or hexane/ethyl acetate, can also be effective.[8]
-
Use a seed crystal: Adding a small crystal of the pure product can induce crystallization.[8]
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic product from non-basic or weakly basic impurities.
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in DCM or EtOAc (e.g., 10 mL per 1 g of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. The desired product is now in the aqueous phase as its hydrochloride salt. The organic layer contains non-basic impurities and can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1M NaOH with stirring until the pH is greater than 11.
-
Extraction of Pure Product: Extract the basified aqueous solution with three portions of fresh DCM or EtOAc.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating the product from impurities with different polarities, including regioisomers.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
Triethylamine (TEA) (optional)
-
Chromatography column
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the initial eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the column.
-
Elution: Start the elution with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the eluent (e.g., to 100% EtOAc, and then to 95:5 EtOAc:MeOH). Adding a small amount of TEA (e.g., 0.5%) to the eluent can help to reduce tailing of the basic product.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
Purification Workflow Diagram
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 278798-08-6 | this compound - Synblock [synblock.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Validating Biological Target Engagement of 4-(1H-Pyrazol-3-yl)piperidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of novel therapeutics hinges on the definitive confirmation that a drug candidate interacts with its intended biological target within a cellular context. This guide provides a comparative analysis of key methodologies for validating the target engagement of 4-(1H-Pyrazol-3-yl)piperidine derivatives, a promising class of small molecule inhibitors. We will explore the principles, protocols, and data interpretation of leading techniques, supported by hypothetical experimental data for a representative compound, "PPD-1," targeting "Kinase X."
Introduction to this compound Derivatives and Target Engagement
This compound derivatives are a versatile scaffold in medicinal chemistry, with applications ranging from kinase inhibitors to receptor antagonists.[1][2][3] Validating that these compounds bind to their intended target is a critical step in the drug discovery pipeline, helping to elucidate the mechanism of action and build structure-activity relationships (SAR).[4][5] A variety of biophysical and cellular methods can be employed to confirm and quantify target engagement.[6][7]
This guide will focus on a comparative analysis of three orthogonal approaches:
-
Cellular Thermal Shift Assay (CETSA): A method to assess target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[8][9]
-
Surface Plasmon Resonance (SPR): A label-free biophysical technique for the quantitative analysis of binding kinetics and affinity.[6][10]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay to quantify a downstream marker of target engagement.[11][12]
Comparison of Target Engagement Validation Methods
The selection of an appropriate target engagement validation method depends on various factors, including the nature of the target protein, the availability of reagents, and the desired throughput.[13] The following table summarizes the key features of CETSA, SPR, and ELISA.
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Ligand binding increases the thermal stability of the target protein.[13][14] | Measures changes in the refractive index at the surface of a sensor chip due to ligand-target binding.[6][15] | Utilizes specific antibodies to detect and quantify a target protein or a downstream biomarker.[12] |
| Environment | Cellular (live cells, cell lysates, tissues).[7][16] | In vitro (purified proteins).[14] | In vitro (cell lysates, biological fluids).[11] |
| Readout | Quantification of soluble target protein after heat treatment.[13] | Real-time binding kinetics (association and dissociation rates) and affinity (KD).[15] | Colorimetric, fluorometric, or chemiluminescent signal proportional to analyte concentration. |
| Labeling | Label-free for the compound.[9] | Label-free for the compound and target.[17] | Requires labeled detection antibodies.[12] |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[8][13] | Medium to high, depending on the instrument.[6] | High. |
| Key Advantages | Physiologically relevant environment, confirms cellular permeability.[17][18] | Provides detailed kinetic information (on/off rates), high sensitivity.[6][15] | High sensitivity and specificity, well-established and widely available.[11] |
| Key Limitations | Requires a specific antibody for detection, not all proteins show a thermal shift.[14][16] | Requires immobilization of the target or ligand, potential for artifacts.[6] | Indirect measure of target engagement, relies on the availability of high-quality antibodies.[11] |
Hypothetical Target: Kinase X Signaling Pathway
To illustrate the application of these methods, we will consider a hypothetical signaling pathway involving "Kinase X," a key regulator of cell proliferation. The this compound derivative, PPD-1, is designed to inhibit the kinase activity of Kinase X.
Caption: Signaling pathway of the hypothetical Kinase X.
Experimental Data and Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate direct binding of PPD-1 to Kinase X in intact cells.
Experimental Workflow:
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Hypothetical Data:
The following table presents the percentage of soluble Kinase X remaining after heat treatment in the presence of PPD-1 or a vehicle control.
| Temperature (°C) | % Soluble Kinase X (Vehicle) | % Soluble Kinase X (10 µM PPD-1) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 55 | 85 |
| 60 | 30 | 70 |
| 65 | 10 | 45 |
| 70 | 5 | 20 |
Protocol:
-
Cell Culture and Treatment: Seed A549 cells (or another relevant cell line endogenously expressing Kinase X) in 6-well plates and grow to 80-90% confluency. Treat cells with varying concentrations of PPD-1 or vehicle (DMSO) for 2 hours at 37°C.[19]
-
Heat Challenge: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[19]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[16]
-
Detection: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble Kinase X in each sample by Western blotting or a high-throughput method like AlphaScreen using a specific anti-Kinase X antibody.[19]
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity of PPD-1 to purified Kinase X.
Experimental Workflow:
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Hypothetical Data:
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| PPD-1 | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |
| Alternative Inhibitor 1 | 2.2 x 10^5 | 8.8 x 10^-4 | 4.0 |
| Alternative Inhibitor 2 | 8.9 x 10^4 | 1.8 x 10^-3 | 20.2 |
Protocol:
-
Immobilization: Purified recombinant Kinase X is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: A dilution series of PPD-1 in a suitable running buffer is injected over the sensor surface. The association (ka) is monitored during the injection, and the dissociation (kd) is monitored during a subsequent buffer wash.[15]
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD).
Downstream Biomarker ELISA
Objective: To quantify the inhibition of Kinase X activity in cells by measuring the phosphorylation of its substrate, Substrate Y.
Experimental Workflow:
Caption: Experimental workflow for a downstream biomarker ELISA.
Hypothetical Data:
| Compound | Cellular IC50 for p-Substrate Y Inhibition (nM) |
| PPD-1 | 25 |
| Alternative Inhibitor 1 | 55 |
| Alternative Inhibitor 2 | 350 |
Protocol:
-
Cell Treatment and Lysis: Cells are treated with a serial dilution of PPD-1 for a specified time, followed by stimulation with a growth factor to activate the Kinase X pathway. Cells are then lysed to extract total protein.
-
ELISA: A sandwich ELISA kit specific for the phosphorylated form of Substrate Y (p-Substrate Y) is used. Lysates are added to wells pre-coated with a capture antibody.
-
Detection: After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added. A substrate is then added, and the resulting colorimetric signal is measured using a plate reader.
-
Data Analysis: The signal is normalized to the total amount of Substrate Y or total protein. A dose-response curve is generated to calculate the IC50 value for PPD-1.
Conclusion
Validating the biological target engagement of this compound derivatives is a crucial step in their development as therapeutic agents. This guide has provided a comparative overview of three powerful and widely used techniques: CETSA, SPR, and ELISA. By employing a combination of these orthogonal methods, researchers can build a comprehensive and compelling body of evidence to confirm that their compounds are hitting the intended target in a relevant biological system. This multi-faceted approach provides a robust foundation for advancing promising candidates through the drug discovery and development pipeline.
References
- 1. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nuvisan.com [nuvisan.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Analytical assay platforms for soluble target engagement biomarkers: old favorites and emerging technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 13. benchchem.com [benchchem.com]
- 14. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. selvita.com [selvita.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole-Containing Anticancer Compounds
An Objective Analysis for Researchers and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved and investigational anticancer agents.[1][2][3] These heterocyclic compounds have demonstrated significant therapeutic potential by targeting various key signaling pathways implicated in cancer progression.[1][4] This guide provides a comparative analysis of the in vitro and in vivo efficacy of representative pyrazole-containing compounds, supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development endeavors.
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors
To illustrate the correlation between preclinical in vitro and in vivo data, we have curated information on several pyrazole-containing compounds targeting critical cancer-associated kinases. The following table summarizes their in vitro potency against specific cancer cell lines and their corresponding in vivo efficacy in xenograft models.
| Compound/Drug Name | Target Kinase(s) | Cancer Cell Line | In Vitro IC50/GI50 | Animal Model | In Vivo Efficacy (e.g., Tumor Growth Inhibition) | Reference |
| Crizotinib | ALK, MET, ROS1 | H3122 (NSCLC) | 2.4 nM | Nude mice with H3122 xenografts | Significant tumor growth inhibition | [1] |
| Ruxolitinib | JAK1, JAK2 | HEL (Erythroleukemia) | 2.8 nM | Nude mice with HEL xenografts | Dose-dependent inhibition of tumor growth | [1] |
| Erdafitinib | FGFR1-4 | RT112/luc (Bladder) | 2.2 nM | Nude mice with RT112/luc xenografts | Significant anti-tumor activity | [1] |
| Compound 6 | Tubulin Polymerization | A549 (NSCLC) | 0.1 nM | Orthotopic murine mammary tumor model | Significant tumor growth inhibitory activity at 5 mg/kg | [5] |
| Compound 5b | Tubulin Polymerization | K562 (Leukemia) | 0.021 µM | Not Specified | Inhibited tubulin polymerization with an IC50 of 7.30 µM | [6] |
| Compound 48 | Haspin Kinase | HCT116 (Colon) | 1.7 µM | Not Specified | Inhibited over 90% of haspin enzyme activity at 100 nM | [5] |
| Pyrazolo[4,3-f]quinoline derivative | Haspin Kinase | HeLa (Cervical) | 3.6 µM | Not Specified | Potent haspin kinase inhibitor | [5] |
| Compound 27 | VEGFR-2 | MCF-7 (Breast) | 16.50 µM | Not Specified | 78% inhibition of VEGFR-2 (IC50 = 828.23 nM) | [5] |
Note: IC50/GI50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower values indicate higher potency.
Experimental Protocols: A Closer Look at the Methodologies
The validation of anticancer compounds relies on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays commonly employed in the evaluation of pyrazole-containing compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after exposure to a compound.[7][8]
Workflow for MTT Assay
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole-containing compound for a specified period (e.g., 48 or 72 hours).[9][10]
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
In Vivo Xenograft Studies in Mice
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer compounds.[2]
Workflow for In Vivo Xenograft Study
Protocol:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are then randomized into control and treatment groups. The pyrazole compound is administered (e.g., orally or intraperitoneally) at a specific dose and schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be further analyzed (e.g., for biomarker expression).
-
Efficacy Calculation: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
Signaling Pathways Targeted by Pyrazole-Containing Compounds
Pyrazole derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. A prominent mechanism is the inhibition of protein kinases.[1][5]
Simplified Kinase Signaling Pathway
Many pyrazole-containing drugs, such as Crizotinib and Erdafitinib, function as ATP-competitive kinase inhibitors.[1] They bind to the ATP-binding pocket of the target kinase, preventing phosphorylation and activation of downstream signaling molecules. This blockade of signal transduction can lead to cell cycle arrest, apoptosis, and a reduction in tumor growth.[1] Other pyrazole derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest and cell death.[5][6]
Conclusion
The cross-validation of in vitro and in vivo data is a critical step in the preclinical development of novel anticancer agents. The pyrazole scaffold continues to be a versatile and fruitful starting point for the design of potent and selective therapeutics. While in vitro assays provide essential initial data on potency and mechanism of action, in vivo studies in relevant animal models are indispensable for evaluating efficacy and toxicity in a more complex biological system. The data and methodologies presented in this guide aim to provide a valuable resource for researchers working to translate promising pyrazole-containing compounds from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. srrjournals.com [srrjournals.com]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Enantioselective Synthesis and Separation of 4-(1H-Pyrazol-3-yl)piperidine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The stereoisomers of 4-(1H-pyrazol-3-yl)piperidine represent key chiral building blocks in medicinal chemistry, with their distinct enantiomers often exhibiting different pharmacological profiles. The development of efficient methods for both the enantioselective synthesis and the chiral separation of these enantiomers is therefore of critical importance for drug discovery and development. This guide provides a comparative overview of potential strategies for obtaining enantiopure this compound, supported by experimental data from analogous systems and detailed procedural outlines.
Enantioselective Synthesis Strategies
The asymmetric synthesis of this compound can be approached through various catalytic methods. Here, we compare two promising strategies: organocatalytic aza-Michael addition and rhodium-catalyzed asymmetric hydrogenation.
Organocatalytic Aza-Michael Addition
This approach leverages the power of chiral organocatalysts to facilitate the conjugate addition of a pyrazole nucleophile to a suitable piperidine precursor, establishing the key stereocenter with high enantioselectivity. A notable example is the synthesis of a fluorinated analogue, which provides a strong basis for a proposed synthesis of the target molecule.[1][2]
Proposed Reaction Scheme:
Caption: Proposed workflow for the organocatalytic enantioselective synthesis.
Experimental Protocol (Adapted from related syntheses):
-
Preparation of the Michael Acceptor: To a solution of N-Boc-4-piperidone (1.0 equiv) and a suitable active methylene compound (e.g., malononitrile, 1.1 equiv) in a suitable solvent (e.g., toluene), add a catalytic amount of a base (e.g., piperidine). Heat the mixture to reflux with a Dean-Stark trap to remove water. After completion, the solvent is removed under reduced pressure to yield the crude piperidinylidene intermediate.
-
Aza-Michael Addition: The crude Michael acceptor is dissolved in an appropriate solvent (e.g., CH2Cl2). 1H-Pyrazole (1.2 equiv) and a chiral organocatalyst, such as a Jørgensen-type prolinol derivative (0.1 equiv), are added. The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.
-
Purification and Subsequent Steps: The reaction mixture is purified by flash column chromatography. The resulting N-Boc protected aza-Michael adduct is then subjected to deprotection (e.g., with TFA in CH2Cl2) and reduction of the piperidone moiety (if necessary, depending on the chosen precursor) to afford the final this compound enantiomer.
Rhodium-Catalyzed Asymmetric Hydrogenation
Transition metal catalysis offers another powerful route to chiral piperidines. A rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyridine precursor bearing a pyrazole substituent could provide direct access to the target enantiomers. This method has been successfully applied to the synthesis of various chiral piperidines.
Proposed Reaction Scheme:
Caption: Proposed workflow for the Rh-catalyzed asymmetric hydrogenation.
Experimental Protocol (General Procedure):
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)Cl]2 (0.01 equiv) and a chiral phosphine ligand (e.g., (R)-BINAP, 0.011 equiv). Anhydrous, degassed solvent (e.g., methanol or dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Hydrogenation: The N-protected-4-(1H-pyrazol-3-yl)-1,2,3,6-tetrahydropyridine substrate (1.0 equiv) is added to the catalyst solution. The flask is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or high-pressure reactor) at a specified temperature and pressure until completion.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the enantiomerically enriched N-protected piperidine. Subsequent deprotection affords the final product.
| Synthesis Method | Key Advantages | Potential Challenges | Expected Enantiomeric Excess (ee) |
| Organocatalytic Aza-Michael Addition | Metal-free, milder reaction conditions, high enantioselectivity demonstrated for similar substrates.[1][2] | Synthesis of the piperidinylidene Michael acceptor may require optimization. | >90% |
| Rhodium-Catalyzed Asymmetric Hydrogenation | High catalytic efficiency, broad substrate scope for piperidine synthesis. | Requires specialized equipment for handling hydrogen gas, cost of rhodium and chiral ligands. | >95% |
Chiral Separation Strategies
For the resolution of a racemic mixture of this compound, chiral chromatography is the most effective method. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with polysaccharide-based chiral stationary phases (CSPs) are excellent choices.[3]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a well-established and versatile technique for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown broad applicability for the separation of heterocyclic compounds.[3][4][5][6]
Experimental Protocol (General Procedure):
-
Column: A polysaccharide-based chiral stationary phase, for example, a Lux Cellulose-2 or Lux Amylose-2 column (or equivalent Chiralcel OD-H/AD-H, Chiralpak IA/IB).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation. The addition of a small amount of an amine additive (e.g., diethylamine or triethylamine, typically 0.1%) is often necessary to improve peak shape for basic analytes like piperidines.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the pyrazole chromophore absorbs (e.g., 210-230 nm).
-
Temperature: Column temperature can be varied (e.g., 20-40 °C) to optimize separation.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a greener and often faster alternative to HPLC. It uses supercritical CO2 as the main mobile phase, which reduces organic solvent consumption.[][8][9]
Experimental Protocol (General Procedure):
-
Column: Similar to HPLC, polysaccharide-based CSPs are highly effective.
-
Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier), typically methanol, ethanol, or isopropanol. An amine additive (e.g., diethylamine or isopropylamine) is usually required for basic compounds.
-
Flow Rate: Typically 2-5 mL/min.
-
Back Pressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 100-150 bar).
-
Detection: UV-Vis or Mass Spectrometry (MS).
-
Temperature: Column oven temperature is usually controlled (e.g., 35-45 °C).
| Separation Technique | Key Advantages | Key Disadvantages | Typical Stationary Phases |
| Chiral HPLC | Wide availability of columns and instrumentation, well-established methodology.[3][5] | Higher solvent consumption, longer run times compared to SFC. | Polysaccharide-based (Cellulose, Amylose), Pirkle-type, protein-based. |
| Chiral SFC | Faster separations, reduced organic solvent usage ("greener"), lower back pressure.[][8] | Requires specialized SFC instrumentation. | Polysaccharide-based (Cellulose, Amylose) are most common. |
Visualization of Experimental Workflows
Caption: General workflows for enantioselective synthesis and chiral separation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 5. mdpi.com [mdpi.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. selvita.com [selvita.com]
Determining the Absolute Stereochemistry of Substituted 4-(1H-Pyrazol-3-yl)piperidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of chiral molecules is a critical step in ensuring efficacy, safety, and regulatory compliance. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy with other leading analytical techniques for confirming the absolute stereochemistry of substituted 4-(1H-pyrazol-3-yl)piperidine, a scaffold of interest in medicinal chemistry.
This publication objectively compares the performance of NMR-based methods, particularly the Mosher's method, with alternative techniques such as X-ray crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). Detailed experimental protocols, quantitative data from analogous compounds, and illustrative workflows are presented to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Techniques
The choice of method for determining absolute stereochemistry is often a balance between the availability of a suitable sample, instrumentation, and the desired level of certainty. While X-ray crystallography is considered the "gold standard" for its definitive structural elucidation, NMR and chiroptical methods offer valuable alternatives, especially for non-crystalline materials.
| Feature | NMR (Mosher's Method) | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Analysis of chemical shift differences in diastereomeric derivatives. | Diffraction of X-rays by a single crystal. | Differential absorption of left and right circularly polarized infrared light. | Differential absorption of left and right circularly polarized UV-Vis light. |
| Sample State | Solution | Single Crystal | Solution | Solution |
| Sample Amount | ~1-5 mg per derivative | <1 mg (high-quality crystal) | ~5-10 mg | ~0.1-1 mg |
| Analysis Time | 1-2 days (including derivatization) | Days to weeks (including crystallization) | Hours | Hours |
| Key Advantage | Applicable to a wide range of soluble compounds; does not require crystallization. | Provides a complete 3D structure with high confidence. | Non-destructive and sensitive to the entire molecular structure. | Requires a chromophore near the stereocenter for strong signals. |
| Limitation | Requires chemical derivatization; potential for kinetic resolution. | Requires a high-quality single crystal, which can be difficult to obtain. | Requires computational modeling for absolute configuration assignment. | Limited to molecules with suitable chromophores. |
NMR Spectroscopy for Absolute Stereochemistry Determination
NMR spectroscopy, a cornerstone of chemical analysis, can be adapted to determine the absolute configuration of chiral molecules through the use of chiral derivatizing agents (CDAs). The most widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.
The Mosher's Method
The Mosher's method involves the reaction of the chiral substrate, in this case, the secondary amine of the piperidine ring, with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl. This creates a pair of diastereomers. Due to the fixed spatial orientation of the MTPA phenyl and trifluoromethyl groups, the protons and carbons of the original chiral molecule experience different shielding or deshielding effects in the two diastereomers. This results in measurable differences in their NMR chemical shifts (Δδ = δS - δR). By analyzing the sign of these Δδ values for protons on either side of the chiral center, the absolute configuration can be deduced based on a well-established conformational model of the MTPA amides.
Quantitative Data for a 3-Substituted Piperidine Analog
| Proton/Carbon | δ (S-amide) (ppm) | δ (R-amide) (ppm) | Δδ (δS - δR) (ppm) |
| Piperidine Ring | |||
| C2-Hax | 2.256 | 2.057 | +0.199 |
| C2-Heq | ~3.27 | 3.086 | ~+0.184 |
| C6-Hax | 1.978 | 2.273 | -0.295 |
| C6-Heq | 2.828 | 2.928 | -0.100 |
| C2 | 58.941 | 58.050 | +0.891 |
| C6 | 51.615 | 52.167 | -0.552 |
Data adapted from a study on a 3-(piperidin-3-yl)-1H-indole derivative. The sign of Δδ values allows for the assignment of the absolute configuration at the C3 position of the piperidine ring.
Alternative Methods for Absolute Stereochemistry Confirmation
A multi-faceted approach, employing at least two independent methods, is often recommended for the unambiguous assignment of absolute stereochemistry.
X-ray Crystallography
Single-crystal X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. The method relies on the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal. The Flack parameter, derived from the diffraction data, is a critical indicator of the absolute structure, with a value close to 0 for the correct enantiomer.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. The absolute configuration is determined by comparing the experimental VCD spectrum with the theoretical spectrum calculated for a known enantiomer using quantum chemical methods, such as Density Functional Theory (DFT). A good match between the experimental and calculated spectra confirms the absolute configuration.
Electronic Circular Dichroism (ECD)
ECD is a chiroptical technique that measures the differential absorption of circularly polarized light in the UV-Vis region. This method is particularly useful for molecules containing chromophores that absorb in this region. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum to a theoretically calculated spectrum. The presence of the pyrazole ring in this compound provides a suitable chromophore for ECD analysis.
Experimental Protocols
Mosher's Method: NMR Analysis
-
Derivatization: In two separate reactions, react the enantiomerically pure substituted this compound (~5 mg) with a slight excess of (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, respectively, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous NMR solvent (e.g., CDCl₃).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR until the starting material is consumed.
-
Purification: Purify the resulting (R)- and (S)-MTPA amides separately using column chromatography on silica gel.
-
NMR Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for both diastereomers. 2D NMR experiments (e.g., COSY, HSQC) may be necessary for unambiguous signal assignment.
-
Data Analysis: Calculate the chemical shift differences (Δδ = δS - δR) for all assignable protons and carbons. Apply the Mosher's method model to determine the absolute configuration based on the signs of the Δδ values.
X-ray Crystallography
-
Crystal Growth: Grow high-quality single crystals of the enantiomerically pure compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect X-ray diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Absolute Configuration Determination: Determine the absolute configuration using the Flack parameter or other statistical methods based on anomalous dispersion effects.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Spectral Acquisition: Record the VCD and IR spectra of the sample.
-
Computational Modeling: Perform a conformational search for the molecule and calculate the Boltzmann-averaged theoretical VCD and IR spectra for one enantiomer using DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra of both enantiomers (the spectrum of the other enantiomer is the mirror image). A good correlation confirms the absolute configuration.
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure sample in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).
-
Spectral Acquisition: Record the ECD and UV-Vis spectra of the sample.
-
Computational Modeling: Perform a conformational search and calculate the Boltzmann-averaged theoretical ECD and UV-Vis spectra for one enantiomer using time-dependent DFT (TD-DFT) calculations.
-
Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectra to assign the absolute configuration.
Visualizing the Workflows
Logical Flow for Absolute Stereochemistry Determination
Caption: Workflow for determining absolute stereochemistry.
Mosher's Method Decision Pathway
Caption: Logic for Mosher's method analysis.
Comparative Docking Analysis of 4-(1H-Pyrazol-3-yl)piperidine and Known Inhibitors Against Cyclin-Dependent Kinase 2 (CDK2)
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative molecular docking study of 4-(1H-Pyrazol-3-yl)piperidine against known inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a significant target in cancer therapy.[1] Due to the absence of publicly available direct comparative docking studies for this compound, this report synthesizes data from studies on analogous pyrazole and piperidine derivatives to provide a representative analysis. The pyrazole moiety is a recognized pharmacophore in the development of kinase inhibitors, and the piperidine ring is a common scaffold in medicinal chemistry, suggesting the therapeutic potential of their combination.[2][3][4][5]
Quantitative Data Summary
The following table summarizes the comparative binding affinities of this compound, a representative pyrazole derivative, a piperidine-containing compound, and a known CDK2 inhibitor against the ATP-binding site of CDK2. Lower binding energy values indicate a more favorable binding interaction.
| Compound | Class | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| This compound | Pyrazole-Piperidine Hybrid | CDK2 | 2VTO | -9.5 (Estimated) |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Pyrazole Derivative | CDK2 | 2VTO | -10.35[2] |
| AT7519 | Piperidine Derivative | CDK2 | - | Not explicitly stated in provided abstracts, but identified as a potent inhibitor.[6] |
| Roscovitine | Known CDK2 Inhibitor | CDK2 | - | -8.0 to -9.0 (Typical Range) |
Note: The binding energy for this compound is an estimated value based on the docking scores of structurally similar pyrazole and piperidine derivatives against protein kinases. The binding energy for Roscovitine is a typical range observed in docking studies.
Experimental Protocols
The methodologies outlined below represent a standard workflow for molecular docking studies, as synthesized from multiple research articles.[7]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein, CDK2, is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, and appropriate charges are assigned.
-
The protein structure undergoes energy minimization to resolve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the ligands, including this compound and known inhibitors, are drawn using chemical drawing software.
-
The 2D structures are then converted into 3D conformations.
-
Energy minimization of the ligand structures is performed to obtain stable conformations.
3. Molecular Docking:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Molecular docking is performed using software such as AutoDock. The software samples a wide range of conformations and orientations of the ligand within the protein's active site.
-
A scoring function is employed to calculate the binding affinity for each generated pose, typically expressed in kcal/mol.
4. Analysis of Results:
-
The docking results are analyzed to identify the pose with the most favorable binding energy.
-
The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site are visualized and examined.
Visualizations
Below are diagrams illustrating the logical workflow of a comparative molecular docking study and a conceptual signaling pathway involving CDK2.
References
- 1. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benchchem.com [benchchem.com]
- 6. View of An in silico evaluation of CDK Inhibitors targeting BCL2, TS and mTOR [banglajol.info]
- 7. benchchem.com [benchchem.com]
Assessing the Cross-Reactivity of 4-(1H-Pyrazol-3-yl)piperidine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(1H-pyrazol-3-yl)piperidine scaffold is a key pharmacophore in the development of kinase inhibitors, a class of targeted therapies crucial in oncology and other disease areas. The efficacy and safety of these inhibitors are critically dependent on their selectivity, as off-target activities can lead to unforeseen side effects. This guide provides an objective comparison of the cross-reactivity profiles of representative kinase inhibitors based on this scaffold, supported by experimental data and detailed methodologies to aid in the assessment of current and future drug candidates.
Comparative Kinase Selectivity Profile
The cross-reactivity of kinase inhibitors is typically evaluated by screening them against a panel of kinases and determining their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. The following table summarizes the in vitro kinase inhibitory profile of AT7519, a well-characterized inhibitor with a this compound core structure.
Table 1: Inhibitory Activity (IC50) of AT7519 Against a Panel of Protein Kinases
| Kinase Target | IC50 (nM) | Kinase Family | Key Function |
| CDK9/cyclin T1 | <10 | CDK | Transcriptional Regulation |
| CDK5/p35 | 18 | CDK | Neuronal function, Cell Cycle |
| CDK2/cyclin A | 44 | CDK | Cell Cycle Progression (S, G2) |
| CDK2/cyclin E | 47 | CDK | Cell Cycle Progression (G1/S) |
| CDK4/cyclin D1 | 67 | CDK | Cell Cycle Progression (G1) |
| GSK3β | 89 | CMGC | Glycogen Metabolism, Cell Signaling |
| CDK1/cyclin B | 190-210 | CDK | Mitosis (G2/M) |
| CDK6/cyclin D3 | 170 | CDK | Cell Cycle Progression (G1) |
| CDK3 | >1000 | CDK | Cell Cycle |
| CDK7 | >1000 | CDK | Transcriptional Regulation, CDK Activation |
Data compiled from multiple sources.[1][2][3][4][5]
AT7519 demonstrates potent inhibition of several Cyclin-Dependent Kinases (CDKs), particularly those involved in both cell cycle regulation (CDK1, CDK2, CDK4, CDK5, CDK6) and transcriptional control (CDK9).[1][2][4][5] Notably, it also shows activity against GSK3β.[1] Its lower potency against CDK3 and CDK7 suggests a degree of selectivity within the CDK family.[2][3]
Experimental Protocols
Accurate assessment of kinase inhibitor cross-reactivity relies on robust and reproducible experimental methods. Below are detailed protocols for common biochemical and cell-based assays used to determine inhibitor potency.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to measure the activity of a purified kinase in a cell-free system by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase and its specific substrate peptide.
-
Kinase inhibitor (e.g., AT7519) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
White, opaque 384-well plates.
-
Multichannel pipettes.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the kinase inhibitor in DMSO. Further dilute these concentrations in Kinase Assay Buffer. Include a DMSO-only vehicle control.
-
Kinase Reaction Setup:
-
To the wells of a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle control.
-
Add 5 µL of a solution containing the kinase and its substrate in Kinase Assay Buffer.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.[6]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and drive a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis:
-
Subtract the background luminescence (from a "no kinase" control) from all other readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)
This protocol measures the inhibitory effect of a compound on a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.
Materials:
-
Human tumor cell line expressing the target kinase and substrate (e.g., HCT116).
-
Complete cell culture medium.
-
Kinase inhibitor dissolved in DMSO.
-
Phosphate-Buffered Saline (PBS).
-
Cell Lysis Buffer (e.g., containing protease and phosphatase inhibitors).
-
ELISA plate pre-coated with a capture antibody specific for the substrate protein.
-
Phospho-specific detection antibody for the substrate.
-
HRP-conjugated secondary antibody.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor. Include a DMSO-only vehicle control. Incubate for a desired period (e.g., 24 hours).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of Lysis Buffer to each well and incubate on ice for 10 minutes with gentle shaking.
-
-
ELISA Procedure:
-
Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control. Plot the percentage of substrate phosphorylation against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Visualizing Mechanisms and Workflows
Kinase Inhibition Experimental Workflow
The following diagram illustrates a typical workflow for determining the cross-reactivity of a kinase inhibitor.
Signaling Pathway: CDK-Mediated Cell Cycle Control
This diagram illustrates a simplified signaling pathway for G1/S phase transition of the cell cycle, a process frequently targeted by inhibitors like AT7519.
This guide provides a foundational framework for assessing the cross-reactivity of this compound-based kinase inhibitors. A thorough understanding of a compound's selectivity profile through these standardized experimental approaches is paramount for the successful development of safe and effective targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
comparing the efficacy of 4-(1H-Pyrazol-3-yl)piperidine with maraviroc as a CCR5 antagonist
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the clinical incumbent, maraviroc, and a prominent 4-(1H-Pyrazol-3-yl)piperidine-based CCR5 antagonist, PF-232798. This document synthesizes preclinical and clinical data to evaluate their efficacy as HIV-1 entry inhibitors, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key biological pathways and workflows.
The C-C chemokine receptor type 5 (CCR5) is a well-validated therapeutic target for HIV-1, as it serves as a crucial co-receptor for viral entry into host cells. Maraviroc, the first and only approved CCR5 antagonist, has been a significant addition to the antiretroviral armamentarium.[1][2] However, the quest for next-generation antagonists with improved potency, pharmacokinetic profiles, and activity against resistant strains has led to the exploration of novel chemical scaffolds. Among these, derivatives of this compound have emerged as promising candidates. This guide focuses on a direct comparison of maraviroc with PF-232798, a second-generation CCR5 antagonist featuring this pyrazolyl-piperidine core, to provide a clear perspective on their relative performance.[3][4]
Quantitative Efficacy: A Tale of Two Antagonists
The following tables summarize the in vitro potency and antiviral activity of maraviroc and PF-232798. The data has been compiled from various preclinical studies to provide a comparative overview.
Table 1: Comparative In Vitro Potency of Maraviroc and PF-232798
| Parameter | Maraviroc | PF-232798 | Reference |
| CCR5 Binding Affinity (IC50) | ~3 nM | 0.5 nM | [5] |
| Anti-HIV-1 Activity (IC50, HIV-1Ba-L) | ~2.0 nM | 2.0 nM | [3] |
| Anti-HIV-1 Activity (EC90, PBLs) | ~14 nM (average across isolates) | 2.0 nM | [3][4] |
| Cell-Cell Fusion Inhibition (IC50) | Not explicitly stated | 32 pM | [4] |
Table 2: Comparative Pharmacokinetic and Safety Profiles
| Parameter | Maraviroc | PF-232798 | Reference |
| Oral Bioavailability | Favorable | Substantial improvement over maraviroc | [3] |
| hERG Activity (IC50) | ~12 µM | Modest, comparable to maraviroc | [3] |
| Clinical Development Stage | Approved for clinical use | Phase II (development status inactive) | [3][6] |
| Key Advantage | Established clinical efficacy and safety profile | Potent activity against maraviroc-resistant viruses | [4][5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the CCR5 signaling pathway and a typical experimental workflow for assessing antagonist efficacy.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of maraviroc and this compound derivatives.
CCR5 Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds to the CCR5 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity CCR5 radioligand, such as [125I]-MIP-1α or [3H]-maraviroc.
-
Test Compounds: Maraviroc and this compound derivatives (e.g., PF-232798) at various concentrations.
-
Assay Buffer: Typically 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C) and a vacuum manifold.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the CCR5-expressing cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle control.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of the test compounds by measuring their ability to inhibit chemokine-induced intracellular calcium release.
Materials:
-
Cells: A cell line stably co-expressing CCR5 and a G-protein that couples to the calcium signaling pathway (e.g., Gα16).
-
Fluorescent Calcium Indicator: A calcium-sensitive dye such as Fluo-4 AM or Fura-2 AM.
-
CCR5 Agonist: A CCR5 chemokine ligand, such as RANTES (CCL5) or MIP-1β (CCL4).
-
Test Compounds: Maraviroc and this compound derivatives at various concentrations.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: Equipped with an automated injection system.
Procedure:
-
Cell Plating: Seed the CCR5-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the fluorescent calcium indicator dye in assay buffer for 60 minutes at 37°C.
-
Compound Incubation: Wash the cells and then incubate them with varying concentrations of the test compounds or vehicle control for 15-30 minutes.
-
Signal Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Stimulation: Inject a pre-determined concentration of the CCR5 agonist into each well and immediately begin recording the fluorescence intensity over time (typically 1-2 minutes).
-
Data Analysis: Calculate the peak fluorescence response for each well. Determine the percent inhibition of the agonist-induced calcium response at each concentration of the test compound and calculate the IC50 value.
HIV-1 Entry and Replication Assay
Objective: To determine the antiviral potency of the test compounds by measuring their ability to inhibit the entry and replication of R5-tropic HIV-1 strains.
Materials:
-
Target Cells: Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or an indicator cell line such as TZM-bl, which expresses CD4, CCR5, and CXCR4 and contains a luciferase reporter gene under the control of the HIV-1 LTR.
-
HIV-1 Strains: Laboratory-adapted or primary R5-tropic HIV-1 isolates (e.g., HIV-1Ba-L).
-
Test Compounds: Maraviroc and this compound derivatives at various concentrations.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. For PBMCs, also include IL-2.
-
p24 Antigen ELISA Kit or Luciferase Assay System: For quantifying viral replication.
Procedure (using TZM-bl cells):
-
Cell Plating: Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.
-
Compound and Virus Incubation: In a separate plate, pre-incubate the HIV-1 virus with serial dilutions of the test compounds or vehicle control for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the TZM-bl cells.
-
Incubation: Incubate the infected cells for 48 hours at 37°C.
-
Quantification of Replication: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration relative to the virus-only control. Determine the 50% effective concentration (EC50) and 90% effective concentration (EC90).
Concluding Remarks
The comparative analysis reveals that while maraviroc remains the clinical standard for CCR5 antagonism, this compound derivatives, exemplified by PF-232798, represent a promising avenue for the development of second-generation inhibitors. PF-232798 exhibits superior binding affinity and potent antiviral activity, including against maraviroc-resistant strains, highlighting its potential to address emerging clinical challenges.[4][5] Although the clinical development of PF-232798 is currently inactive, the data generated from its evaluation provides a valuable benchmark for ongoing and future drug discovery efforts targeting the CCR5 co-receptor. The detailed experimental protocols provided herein serve as a guide for the continued investigation and comparison of novel CCR5 antagonists.
References
- 1. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Molecular binding mode of PF-232798, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Chemical Stability of 4-(1H-Pyrazol-3-yl)piperidine Under Stress Conditions
In the landscape of drug discovery and development, a thorough understanding of a compound's chemical stability is paramount for ensuring its safety, efficacy, and shelf-life. This guide provides a detailed protocol for assessing the chemical stability of 4-(1H-Pyrazol-3-yl)piperidine, a heterocyclic compound of interest, under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2] For comparative purposes, its stability profile is contrasted with a hypothetical alternative, Compound X, which possesses a similar piperidine core but a different aromatic moiety.
The stress testing protocol is designed to elucidate potential degradation pathways and identify the likely degradation products, which is crucial for the development of stability-indicating analytical methods.[3][4] The conditions employed include forced degradation under hydrolytic, oxidative, photolytic, and thermal stress.
Experimental Protocols
A comprehensive assessment of chemical stability involves subjecting the compound to a variety of environmental stressors. The following protocols are designed to be conducted on a single batch of the drug substance.[1]
1. General Solution Preparation:
Prepare a stock solution of this compound and Compound X at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). This stock solution will be used for the subsequent stress tests.
2. Hydrolytic Stability:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.[3] Store the mixture at 60°C for 24 hours. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.[3] Store the mixture at 60°C for 24 hours. Withdraw samples at the same time intervals as for acidic hydrolysis, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Store the mixture at 60°C for 24 hours. Withdraw samples at the specified time intervals and dilute for analysis.
3. Oxidative Stability:
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[5] Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at the designated time points and dilute for analysis.
4. Photostability:
Expose a solution of the compound (1 mg/mL) in a photostable, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4] A control sample should be kept in the dark under the same temperature conditions. Analyze the samples after the exposure period.
5. Thermal Stability (Dry Heat):
Store a solid sample of the compound in a thermostatically controlled oven at 70°C for 48 hours.[1] Dissolve the stressed solid sample in a suitable solvent at different time points (e.g., 0, 24, and 48 hours) and dilute to an appropriate concentration for analysis.
Analytical Method:
All samples should be analyzed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis or Mass Spectrometry) to separate the parent compound from any degradation products. The percentage degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
Data Presentation
The following tables summarize the hypothetical quantitative data for the degradation of this compound and the comparative Compound X under various stress conditions.
Table 1: Degradation of this compound under Stress Conditions
| Stress Condition | Time (hours) | % Degradation | Major Degradation Products |
| Acidic Hydrolysis (0.1 M HCl, 60°C) | 24 | 15.2 | DP-1, DP-2 |
| Basic Hydrolysis (0.1 M NaOH, 60°C) | 24 | 8.5 | DP-3 |
| Neutral Hydrolysis (Water, 60°C) | 24 | < 1.0 | Not Applicable |
| Oxidative (3% H₂O₂, RT) | 24 | 25.8 | DP-4, DP-5 |
| Photolytic | - | 5.3 | DP-6 |
| Thermal (70°C, solid) | 48 | 2.1 | DP-7 |
Table 2: Degradation of Compound X under Stress Conditions
| Stress Condition | Time (hours) | % Degradation | Major Degradation Products |
| Acidic Hydrolysis (0.1 M HCl, 60°C) | 24 | 12.8 | DP-A, DP-B |
| Basic Hydrolysis (0.1 M NaOH, 60°C) | 24 | 18.2 | DP-C, DP-D |
| Neutral Hydrolysis (Water, 60°C) | 24 | 1.5 | DP-E |
| Oxidative (3% H₂O₂, RT) | 24 | 10.5 | DP-F |
| Photolytic | - | 15.7 | DP-G |
| Thermal (70°C, solid) | 48 | 3.5 | DP-H |
Mandatory Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 4-(1H-Pyrazol-3-yl)piperidine for Large-Scale Production: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key pharmaceutical intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes for the large-scale production of 4-(1H-Pyrazol-3-yl)piperidine, a valuable heterocyclic building block. We will explore two primary strategies, presenting experimental data from analogous reactions to support the validation of a preferred route.
The core of this analysis revolves around two divergent approaches: the construction of the pyrazole ring onto a pre-existing piperidine framework and, alternatively, the formation of the piperidine ring on a pyrazole precursor. This guide will delve into the practicalities of each approach, offering detailed experimental protocols and a quantitative comparison to aid in the selection of the most viable route for industrial application.
Unveiling the Synthetic Pathways
Two principal retrosynthetic pathways have been identified for the synthesis of this compound.
Caption: Retrosynthetic analysis of this compound.
Comparative Analysis of Synthetic Routes
For a clear comparison, we will evaluate two plausible synthetic routes based on the retrosynthetic analysis. The performance of each route will be assessed based on reported yields for analogous transformations, potential for scale-up, and overall efficiency.
Route 1: Pyrazole Synthesis from a Piperidine Ketone Precursor
This approach focuses on building the pyrazole ring onto a readily available piperidine derivative. A key intermediate for this strategy is a protected 4-acetylpiperidine.
Caption: Workflow for Route 1.
Route 2: Alternative Pyrazole Construction via α,β-Unsaturated Ketone
This alternative route also starts with a piperidine precursor but proceeds through an α,β-unsaturated ketone intermediate.
Caption: Workflow for Route 2.
Quantitative Data Comparison
The following table summarizes the anticipated performance of each route based on literature precedents for similar transformations. This data is essential for evaluating the potential for large-scale production.
| Step | Route 1: From 4-Acetylpiperidine | Route 2: From Piperidine-4-carboxylic acid | Key Considerations |
| Starting Material | N-Boc-4-acetylpiperidine | N-Boc-piperidine-4-carboxylic acid | Both are commercially available. |
| Key Intermediate(s) | 1,3-Dicarbonyl compound | Weinreb amide, α,β-Unsaturated ketone | Route 2 involves more isolable intermediates. |
| Pyrazole Formation | One-pot condensation of a ketone, aldehyde, and hydrazine can yield pyrazoles in good to excellent yields.[1][2] A similar three-component synthesis of trisubstituted pyrazoles has been reported with yields up to 80%.[3] | Cyclization of α,β-unsaturated ketones with hydrazine is a well-established method for pyrazole synthesis.[4] | Route 1 offers a more convergent approach to the pyrazole ring. |
| Protecting Group | N-Boc is a common choice for protecting the piperidine nitrogen.[5] | N-Boc is also suitable here. | Other protecting groups like Cbz or tosyl could be considered. |
| Deprotection | N-Boc deprotection can be achieved in high yields on a large scale using various acidic conditions.[6][7][8] | Similar high-yielding deprotection methods are applicable.[9][10] | Choice of acid and solvent is critical to avoid side reactions. |
| Overall Yield (Est.) | Potentially higher due to fewer steps. | May be slightly lower due to the multi-step sequence. | Process optimization would be crucial for both routes. |
| Scalability | One-pot reactions are often advantageous for large-scale synthesis.[1] | The multi-step nature may require more complex process control on a large scale. | Both routes employ reactions known to be scalable. |
Detailed Experimental Protocols
The following are detailed experimental protocols for the key transformations in the proposed synthetic routes, based on analogous reactions found in the literature.
Route 1: Key Step - One-Pot Pyrazole Synthesis
This protocol is adapted from a general method for the one-pot synthesis of pyrazoles from ketones, aldehydes, and hydrazine.[1][2]
Procedure:
-
A suspension of hydrazine hydrochloride (1.0 eq) in methanol is warmed to 55 °C under an inert atmosphere.
-
The N-Boc-4-acetylpiperidine (1.0 eq) and a suitable formylating agent (e.g., ethyl formate with a base, or a pre-formed aldehyde equivalent) (1.0 eq) are added sequentially to the stirred suspension.
-
The reaction mixture is stirred for a designated period to form the pyrazoline intermediate.
-
For the in-situ oxidation to the pyrazole, an oxidizing agent such as bromine (1.3 eq) is added at a controlled temperature (e.g., 0-10 °C). Alternatively, for a greener approach, the pyrazoline intermediate can be heated in DMSO under an oxygen atmosphere.
-
Upon completion, the reaction is worked up by quenching, extraction, and purification to yield N-Boc-4-(1H-pyrazol-3-yl)piperidine.
Route 2: Key Steps - Weinreb Amide Formation and Pyrazole Cyclization
Weinreb Amide Synthesis:
A powerful reagent, P[NCH₃(OCH₃)]₃, can be used for the direct conversion of carboxylic acids to Weinreb amides in high yields.[11][12]
Procedure:
-
N-Boc-piperidine-4-carboxylic acid (1.0 eq) is dissolved in toluene.
-
P[NCH₃(OCH₃)]₃ (0.4 eq) is added, and the mixture is heated (e.g., to 60 °C).
-
The reaction is monitored until completion.
-
Work-up involves washing with aqueous base to remove the phosphorus byproducts, followed by extraction and purification to give the N-Boc-piperidine-4-yl Weinreb amide.
Reaction with Vinyl Grignard and Cyclization:
Procedure:
-
The Weinreb amide is dissolved in an appropriate solvent (e.g., THF).
-
Vinylmagnesium bromide or chloride (typically 1.5-2.0 eq) is added at a low temperature (e.g., -78 °C to 0 °C).
-
The reaction is stirred until the formation of the α,β-unsaturated ketone is complete.
-
The reaction is quenched, and the product is extracted and purified.
-
The isolated α,β-unsaturated ketone is then dissolved in a suitable solvent (e.g., ethanol or acetic acid) and treated with hydrazine hydrate (1.0-1.2 eq).
-
The mixture is heated to reflux to effect cyclization to the pyrazole.
-
The final product, N-Boc-4-(1H-pyrazol-3-yl)piperidine, is isolated after work-up and purification.
N-Boc Deprotection (Applicable to both routes)
A variety of methods are available for the large-scale deprotection of N-Boc groups.[6][7][8][9][10]
Procedure using HCl:
-
The N-Boc protected this compound is dissolved in a suitable solvent (e.g., dioxane, methanol, or ethyl acetate).
-
A solution of HCl in the same or a compatible solvent is added.
-
The reaction is stirred at room temperature or with gentle heating until the deprotection is complete.
-
The product is typically isolated as the hydrochloride salt by filtration or by evaporation of the solvent. The free base can be obtained by neutralization with a suitable base.
Conclusion and Recommendation
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is attractive for its convergency and the potential for a one-pot pyrazole formation step, which is often advantageous for large-scale manufacturing due to reduced cycle times and operational simplicity. The direct use of a ketone precursor simplifies the initial steps.
-
Route 2 , while involving more discrete steps, utilizes well-established and high-yielding reactions. The formation of stable, isolable intermediates such as the Weinreb amide may offer better process control and opportunities for purification at intermediate stages, which can be critical for achieving high final product purity on a large scale.
Recommendation:
For initial process development and validation, Route 1 appears to be the more promising option for large-scale production due to its potential for a more streamlined and efficient synthesis. The one-pot nature of the key pyrazole-forming step could significantly reduce manufacturing costs and time. However, a thorough optimization of the reaction conditions for this one-pot process would be crucial to ensure high yields and purity on an industrial scale.
Further investigation and laboratory validation of both routes are recommended to definitively determine the most robust and economical process for the large-scale synthesis of this compound. Particular attention should be paid to the safety aspects of using hydrazine and bromine on a large scale.
References
- 1. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 12. A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-(1H-Pyrazol-3-yl)piperidine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-(1H-Pyrazol-3-yl)piperidine.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following procedures are based on the known hazards of its structural components—piperidine and pyrazole derivatives—and general principles of laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Hazard Assessment and Waste Profile
To ensure the highest safety standards, this compound should be treated as hazardous chemical waste. This conservative approach is based on the hazard profiles of its parent structures:
-
Piperidine: This component is known to be a flammable liquid and is toxic and corrosive.[1][2] Contact can cause severe irritation or burns to the skin and eyes.[1][3]
-
Pyrazole Derivatives: Compounds in this class can be skin and eye irritants and may be harmful to aquatic life with long-lasting effects.[4][5]
Given these properties, all waste containing this compound must be handled as hazardous and segregated for professional disposal. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6]
Quantitative Hazard Data for Structurally Related Compounds
The following table summarizes the hazard classifications for piperidine, a key structural component of the target compound. This data informs the recommended handling and disposal procedures.
| Hazard Category | Classification | Precautionary Statement Codes |
| Flammable Liquids | Category 2 | P210, P233, P240, P241, P242, P243 |
| Acute Toxicity (Oral) | Category 4 | P264, P270, P301+P312+P330 |
| Acute Toxicity (Dermal) | Category 3 | P280, P302+P352, P312, P361+P364 |
| Acute Toxicity (Inhalation) | Category 3 | P261, P271, P304+P340, P311 |
| Skin Corrosion | Sub-category 1B | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338 |
| Serious Eye Damage | Category 1 | P280, P305+P351+P338+P310 |
| Aquatic Hazard (Acute) | Category 3 | P273 |
Source: Data compiled from Safety Data Sheets of piperidine and related compounds.
Step-by-Step Disposal Protocol
This protocol outlines the essential procedures for collecting, storing, and disposing of waste containing this compound.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions.
-
Solid Waste:
-
Liquid Waste:
-
Empty Containers:
Container Selection and Labeling
All waste containers must be correctly chosen and labeled.
-
Container Type: Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof screw-on cap.[8]
-
Labeling: The label must be securely attached and include the following information:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
An accurate list of all constituents, including solvents and their approximate concentrations.
-
The date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
Storage of Hazardous Waste
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Location: The SAA should be well-ventilated and away from incompatible materials.
-
Secondary Containment: Place waste containers in a secondary container, such as a lab tray, that is chemically compatible and can hold 110% of the volume of the primary container.[8] This is crucial for segregating incompatible wastes like acids and bases.[8]
-
Container Closure: Keep waste containers closed at all times except when adding waste.[8]
Requesting Waste Disposal
Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[4] Do not exceed accumulation time or quantity limits (e.g., waste must often be collected within 90 days).[8]
Professional Disposal
The final disposal of this compound must be handled by a licensed professional waste disposal company.[4] The most common and recommended method for such organic compounds is high-temperature incineration.[4]
Emergency Procedures for Spills
In the event of a spill, follow these immediate safety measures:
-
Evacuate: Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, cover with a non-combustible absorbent material like dry lime, sand, or soda ash.[1][2]
-
Collect: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal as hazardous waste.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
References
- 1. nj.gov [nj.gov]
- 2. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. acs.org [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 4-(1H-Pyrazol-3-yl)piperidine
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of 4-(1H-Pyrazol-3-yl)piperidine, including operational procedures and disposal plans. The information is compiled to ensure the safety of laboratory personnel and to promote best practices in chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, its structure, containing pyrazole and piperidine moieties, suggests that it should be handled with care. Similar heterocyclic amines can be harmful if swallowed, cause skin and eye irritation, and may be harmful if inhaled.[1][2] Therefore, a comprehensive personal protective equipment (PPE) plan is mandatory for handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Transfer (in a fume hood) | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not generally required with proper ventilation |
| Dissolution and Reaction Setup (in a fume hood) | Chemical safety goggles or face shield[3] | Nitrile or other chemically resistant gloves[4] | Laboratory coat | Recommended if aerosols may be generated |
| Work-up and Purification | Chemical safety goggles or face shield | Chemically resistant gloves | Laboratory coat | Recommended if volatile solvents are used or aerosols may be generated |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty, chemically resistant gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with appropriate cartridges[5] |
| Waste Disposal | Chemical safety goggles | Nitrile or other chemically resistant gloves | Laboratory coat | Not generally required |
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly closed.[7]
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any dust particles.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.
-
Clean the balance and surrounding area thoroughly after use.
-
-
Dissolution and Reaction:
-
Add the solid to the solvent slowly to avoid splashing.
-
If the process is exothermic, use an ice bath for cooling.
-
Ensure all reaction vessels are properly clamped and supported.
-
-
Post-Reaction Work-up and Purification:
-
Conduct all extractions and purifications within a chemical fume hood.
-
Be aware of potential pressure build-up in separatory funnels.
-
Handle all fractions and waste streams as hazardous.
-
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. epa.gov [epa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lookchem.com [lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
